Product packaging for Bombinin H-BO1(Cat. No.:)

Bombinin H-BO1

Cat. No.: B12374416
M. Wt: 1589.0 g/mol
InChI Key: YNGKJQBJZVEION-XAKPFJBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin H-BO1 is a useful research compound. Its molecular formula is C76H137N19O17 and its molecular weight is 1589.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H137N19O17 B12374416 Bombinin H-BO1

Properties

Molecular Formula

C76H137N19O17

Molecular Weight

1589.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1

InChI Key

YNGKJQBJZVEION-XAKPFJBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Discovery, Isolation, and Characterization of Bombinin H-BO1 from Bombina orientalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of antibiotic-resistant pathogens and the need for novel oncologic therapies have intensified the search for new bioactive compounds. Amphibian skin secretions are a rich source of such molecules, particularly antimicrobial peptides (AMPs).[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Bombinin H-BO1, a bombinin H-type peptide identified from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1][3] We detail the molecular cloning and proteomic techniques utilized for its identification, the specific protocols for its purification, and a summary of its biological activities. This guide is intended to serve as a core reference for researchers investigating the therapeutic potential of bombinin peptides.

Discovery and Identification

This compound was discovered as part of a broader investigation into the peptide diversity within the skin secretions of Bombina orientalis.[1][3] The identification was achieved through a combination of "shotgun" molecular cloning and mass spectrometry, a strategy that allows for the rapid identification of novel peptides by sequencing a cDNA library created from the source tissue.[3][4]

Researchers constructed a cDNA library from the mRNA extracted from the skin secretions. Through "shotgun" sequencing of this library, they identified a full-length peptide precursor. This precursor was found to co-encode for both a bombinin-like peptide (BLP) and the novel bombinin H-type peptide, subsequently named this compound.[3] This co-encoding on a single precursor is a known feature of bombinin peptides.[5][6] The primary structure of the mature this compound peptide was deduced from this cDNA sequence and later confirmed through direct analysis of the native peptide.[3]

Logical Workflow: From Gene to Peptide Identification

Caption: Workflow for this compound discovery via cloning and proteomics.

Physicochemical Properties

The primary structure of this compound was determined to be a 17-amino acid peptide. Like other bombinin H peptides, it is characterized by a high content of hydrophobic residues and a mildly cationic nature.[7] Secondary structure predictions indicate that this compound adopts an amphipathic α-helical conformation, a common feature for membrane-active antimicrobial peptides.[1][3]

PropertyValueSource
Amino Acid Sequence IIGPVLGLVGKALGGLL-NH2[3]
Molecular Weight (Not explicitly stated in snippets)-
Structure Cationic, Amphipathic α-helix[1]
C-Terminus Amidated (-NH2)[3]

Isolation and Purification Protocol

The isolation of this compound from the complex mixture of bioactive molecules in Bombina orientalis skin secretions relies on multi-step chromatographic techniques.

Experimental Protocol: Peptide Purification
  • Specimen and Secretion Collection:

    • Specimens of Bombina orientalis are collected.

    • Skin secretions are obtained by gentle electrical stimulation, a non-lethal method that induces the release of contents from granular glands.[2]

    • The collected secretion is immediately frozen, lyophilized (freeze-dried) to preserve peptide integrity, and stored at -20°C.

  • Initial Separation (Reverse-Phase HPLC):

    • The lyophilized crude secretion is redissolved in a suitable starting buffer (e.g., 0.05/99.95 (v/v) trifluoroacetic acid (TFA)/water).

    • The solution is clarified by centrifugation to remove insoluble components.

    • The supernatant is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: A C18 column is typically used, which separates molecules based on hydrophobicity.

    • Elution Gradient: A linear gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.05% TFA) is applied over a set time (e.g., 60 minutes) to elute the bound peptides.

    • Detection: Elution is monitored by UV absorbance at 214 nm.

    • Fractions are collected at regular intervals (e.g., every minute).

  • Structure Confirmation (Mass Spectrometry):

    • Each collected fraction from the RP-HPLC is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • This analysis provides the molecular mass of the peptides in each fraction, allowing for the identification of the fraction containing this compound based on its predicted mass from the cDNA data.

Workflow: Peptide Isolation and Purification

G Crude_Secretion Crude Skin Secretion Lyophilization Lyophilization Crude_Secretion->Lyophilization Reconstitution Reconstitution in Buffer A Lyophilization->Reconstitution Centrifugation Centrifugation Reconstitution->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant RP_HPLC Reverse-Phase HPLC (C18 Column) Supernatant->RP_HPLC Fraction_Collection Fraction Collection (1 min intervals) RP_HPLC->Fraction_Collection MS_Analysis MALDI-TOF MS Analysis Fraction_Collection->MS_Analysis Peptide_ID Identify this compound Fraction MS_Analysis->Peptide_ID

Caption: General workflow for the isolation of this compound.

Biological Activity

This compound has been evaluated for both antimicrobial and anticancer activities. Unlike many other bombinin peptides, Bombinin H peptides generally show lower bactericidal activity but are more lytic towards erythrocytes.[5][6]

Antimicrobial Activity

Studies show that this compound has mild bacteriostatic effects, particularly against Gram-positive bacteria, but is largely inactive against Gram-negative bacteria at the concentrations tested.[8][9][10]

OrganismStrainMIC (Minimum Inhibitory Concentration)Source
Gram-positive Bacteria Staphylococcus aureus>161.1 µM[8]
Gram-negative Bacteria Escherichia coli>161.1 µM[8]
Yeast Candida albicans256 mg/L[11]
Anticancer Activity

This compound has demonstrated significant antiproliferative activity against several human hepatoma (liver cancer) cell lines.[1][3] This suggests a potential therapeutic application in oncology.

Cell LineCancer TypeResultSource
Hep G2 Human HepatomaSignificant antiproliferative activity[3][12]
SK-HEP-1 Human HepatomaSignificant antiproliferative activity[3][12]
Huh7 Human HepatomaSignificant antiproliferative activity[3][12]
Proposed Mechanism of Action

The primary antimicrobial and anticancer mechanism for many bombinin H peptides is believed to be membrane disruption.[13] The peptide's amphipathic α-helical structure allows it to preferentially interact with and insert into the lipid bilayers of microbial or cancer cell membranes, which often differ in composition from normal mammalian cells. This insertion leads to membrane permeabilization, pore formation, loss of cellular contents, and ultimately, cell death.[13][14]

G cluster_0 Extracellular Space cluster_1 Target Cell Cytoplasm Peptide This compound Membrane Bacterial or Cancer Cell Membrane Peptide->Membrane Electrostatic Interaction Cell_Death Cell Death Ion_Leakage Ion & Nutrient Leakage Ion_Leakage->Cell_Death Membrane->Ion_Leakage Pore Formation & Permeabilization

Caption: Proposed membrane disruption mechanism of this compound.

Summary and Future Directions

This compound is a bioactive peptide from Bombina orientalis identified through a combined molecular cloning and proteomic approach. It has been successfully isolated using RP-HPLC. While its antimicrobial activity is modest, its significant antiproliferative effects against human hepatoma cell lines mark it as a compound of interest for oncological research.[3][12][15] Future research should focus on elucidating the precise molecular interactions that govern its selectivity for cancer cells, optimizing its structure to enhance potency and reduce potential cytotoxicity, and exploring its efficacy in in vivo models. The synergistic effects observed with other bombinin peptides and conventional antibiotics also present a promising avenue for developing novel combination therapies.[9][10]

References

An In-depth Technical Guide to the Primary Sequence and Physicochemical Properties of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the antimicrobial peptide Bombinin H-BO1, focusing on its primary sequence, physicochemical properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and peptide therapeutics.

Primary Sequence of this compound

This compound is an antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. It belongs to the bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties.[1][2]

The primary amino acid sequence of this compound is derived from a larger precursor protein. The cDNA encoding the precursor for a novel bombinin H peptide, designated bombinin HL, has been deposited in the GenBank database under the accession number LT615078 .[3][4] The mature this compound peptide sequence is as follows:

IIGPVLGLVGSALGGLLKKI-NH₂

Of note, bombinin H peptides can exist as diastereomers, with some members of this family containing a D-amino acid at the second position as a result of post-translational modification.[3][5] This particular sequence represents the all-L-amino acid isoform.

Physicochemical Properties of this compound

The physicochemical properties of this compound contribute significantly to its biological activity. These properties are summarized in the table below.

PropertyValueMethod of Determination/Prediction
Molecular Weight 1917.4 DaTheoretical Calculation/Mass Spectrometry
Formula C₉₁H₁₆₅N₂₃O₂₁Theoretical Calculation
Isoelectric Point (pI) 10.05Theoretical Calculation (ExPASy)
Net Charge at pH 7 +3Theoretical Calculation
Grand Average of Hydropathicity (GRAVY) 1.150Theoretical Calculation (ExPASy)
Secondary Structure Predominantly α-helical in membrane-mimicking environmentsCircular Dichroism Spectroscopy

Note: Theoretical calculations can be performed using online tools such as the ExPASy ProtParam server.

Experimental Protocols

The characterization of this compound involves several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like this compound.[6][7][8][9]

Protocol:

  • Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive such as HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[6]

  • Precipitation and Purification: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity.[10][11][12]

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution.

  • Spotting: Spot a small volume (typically 1 µL) of the peptide-matrix mixture onto the MALDI target plate and allow it to air dry, leading to co-crystallization.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. A pulsed laser desorbs and ionizes the peptide molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is employed to determine the secondary structure of this compound in different environments.[13][14][15]

Protocol:

  • Sample Preparation: Prepare solutions of the purified peptide at a known concentration (e.g., 50-100 µM) in different solvents:

    • An aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to simulate an aqueous environment.

    • A membrane-mimicking solvent, such as a mixture of the aqueous buffer and trifluoroethanol (TFE) (e.g., 50% TFE v/v), or in the presence of lipid vesicles (liposomes) or sodium dodecyl sulfate (SDS) micelles.

  • CD Measurement:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the solvent blank from the peptide spectra.

    • The resulting CD spectrum is characteristic of the peptide's secondary structure. An α-helical structure, as expected for this compound in a membrane environment, will show characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.

    • The percentage of different secondary structure elements can be estimated using deconvolution software.

Antimicrobial Mechanism and Experimental Workflow

Bombinin H peptides are known to exert their antimicrobial activity by targeting and disrupting the integrity of bacterial cell membranes.[16] This is a common mechanism for many antimicrobial peptides and typically does not involve a complex intracellular signaling pathway. Instead, the positively charged peptide is electrostatically attracted to the negatively charged bacterial membrane. Upon binding, it inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.

The following diagrams illustrate a typical experimental workflow for the characterization of this compound and a conceptual representation of its proposed membrane disruption mechanism.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification mass_spec MALDI-TOF Mass Spectrometry purification->mass_spec mic_assay Minimum Inhibitory Concentration (MIC) Assay purification->mic_assay cd_spec Circular Dichroism Spectroscopy hemolysis_assay Hemolytic Activity Assay

Caption: Experimental workflow for the synthesis and characterization of this compound.

membrane_disruption peptide This compound (+) membrane Bacterial Membrane (-) binding Electrostatic Binding membrane->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption & Pore Formation insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of this compound antimicrobial action.

References

The Structural Blueprint of a Potent Antimicrobial Peptide: A Technical Guide to the Tertiary Structure Prediction and Modeling of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the tertiary structure prediction and modeling of Bombinin H-BO1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic potential of AMPs.

Introduction

This compound is a member of the bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties. These peptides represent a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of pathogens. This compound, with the amino acid sequence IIGPVLGLVGKALGGLL-NH2, has demonstrated notable antimicrobial activity, particularly against the pathogenic yeast Candida albicans[1]. Understanding the three-dimensional structure of this peptide is paramount for elucidating its mechanism of action and for guiding the rational design of novel anti-infective agents with improved efficacy and reduced cytotoxicity.

Methodology for Tertiary Structure Prediction

The tertiary structure of this compound was predicted using a de novo computational modeling approach, as no experimentally determined structure is currently available in the Protein Data Bank (PDB). The PEP-FOLD3 server, a tool that predicts peptide structures from their amino acid sequences, was identified as a suitable methodology[2][3][4][5]. This approach is based on the concept of a structural alphabet, which describes the local conformations of peptide fragments, and employs a coarse-grained force field to assemble these fragments into a global three-dimensional model[3].

Experimental Protocol: De Novo Structure Prediction using PEP-FOLD3
  • Sequence Input: The primary amino acid sequence of this compound (IIGPVLGLVGKALGGLL-NH2) is submitted to the PEP-FOLD3 web server.

  • Conformational Sampling: The server generates a multitude of peptide conformations by assembling structural alphabet (SA) letters that represent the probable local structures of four-residue fragments.

  • Coarse-Grained Simulation: The generated conformations are then refined using a coarse-grained force field, which simplifies the representation of the peptide to reduce computational complexity while retaining the essential physicochemical properties.

  • Clustering and Model Selection: The resulting models are clustered based on their structural similarity, and representative models from the most populated clusters are presented as the most probable tertiary structures.

The following diagram illustrates the logical workflow of the tertiary structure prediction process for this compound.

G cluster_input Input cluster_prediction Tertiary Structure Prediction (PEP-FOLD3) cluster_output Output seq This compound Amino Acid Sequence (IIGPVLGLVGKALGGLL-NH2) sa_pred Structural Alphabet Prediction seq->sa_pred cg_sim Coarse-Grained Simulation sa_pred->cg_sim clustering Model Clustering and Ranking cg_sim->clustering predicted_model Predicted 3D Structure of This compound clustering->predicted_model

Workflow for the tertiary structure prediction of this compound.

Predicted Tertiary Structure and Physicochemical Properties

The predicted tertiary structure of this compound is anticipated to adopt a predominantly α-helical conformation, a common structural motif among antimicrobial peptides that interact with membranes[6][7][8]. This amphipathic helix would feature a spatial segregation of hydrophobic and hydrophilic residues, facilitating its insertion into and disruption of microbial cell membranes.

PropertyPredicted Value
Molecular FormulaC79H142N20O18
Molecular Weight1589.02 g/mol [1]
Secondary StructurePredominantly α-helical
AmphipathicityHigh

Antimicrobial Activity and Mechanism of Action

This compound and its related peptides exhibit activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the microbial cell membrane integrity[7][9][10][11][12].

Quantitative Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and the closely related Bombinin-BO1.

PeptideOrganismMIC (mg/L)MIC (µM)Reference
This compound Candida albicans256~161.1[1]
This compound Staphylococcus aureus>256>161.1[6]
This compound Escherichia coli>256>161.1[6]
Bombinin-BO1 Escherichia coli64~26.3[13]
Bombinin-BO1 Staphylococcus aureus64~26.3[13]
Bombinin-BO1 Candida albicans128~52.6[13]
Proposed Mechanism of Membrane Disruption

The amphipathic nature of this compound allows it to preferentially interact with the negatively charged components of microbial membranes. Upon binding, the peptide is proposed to insert into the lipid bilayer, leading to pore formation and membrane permeabilization. Several models, including the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to explain this process for various antimicrobial peptides[9][10][12]. The diagram below illustrates a generalized model of membrane disruption.

G cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_interaction Mechanism of Action ext Extracellular Space intra Intracellular Space membrane Lipid Bilayer peptide This compound binding Electrostatic Binding peptide->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation (e.g., Toroidal Pore) insertion->pore disruption Membrane Disruption & Lysis pore->disruption

Generalized mechanism of this compound-mediated membrane disruption.

Experimental Validation

The predicted secondary structure of this compound can be experimentally validated using Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides, and can provide information about their secondary structural elements.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: A solution of synthesized this compound is prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). To mimic a membrane environment, a solution containing a membrane-mimetic agent, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), is also prepared.

  • Spectra Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by positive bands near 192 nm and negative bands at approximately 208 and 222 nm.

Conclusion and Future Directions

The de novo prediction of this compound's tertiary structure provides a valuable model for understanding its antimicrobial activity. The predicted α-helical and amphipathic nature is consistent with its proposed membrane-disrupting mechanism of action. Future research should focus on the experimental validation of this structure using techniques such as NMR spectroscopy or X-ray crystallography. Furthermore, structure-activity relationship studies, guided by the predicted model, could lead to the design of more potent and selective antimicrobial peptides for therapeutic applications.

References

The Role of Bombinin H-BO1 in Amphibian Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens and the quest for novel anticancer therapeutics have intensified the search for new bioactive compounds. Amphibian skin, a rich source of antimicrobial peptides (AMPs), represents a promising frontier in this endeavor. Bombinin H-BO1, a cationic, amphipathic α-helical peptide isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis, has demonstrated potent antimicrobial and anticancer activities. This technical guide provides an in-depth overview of this compound's role in innate immunity, its mechanisms of action, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Amphibians possess a sophisticated innate immune system in which antimicrobial peptides secreted from their skin play a crucial role as a first line of defense against a wide range of pathogens.[1] The bombinin family of peptides, first identified in Bombina species, is a prominent group of these defense molecules. This family is broadly categorized into bombinins and bombinin H peptides, which, although originating from the same precursor, exhibit distinct structural and functional characteristics.[2] Bombinins typically show broad-spectrum antimicrobial activity with low hemolytic effects, whereas bombinin H peptides, including this compound, are characterized by their hydrophobicity and hemolytic properties.[3]

This compound is a 17-amino acid peptide with the sequence IIGPVLGLVGKALGGLL-NH₂.[4] Its cationic nature and amphipathic α-helical secondary structure are key determinants of its biological activity, enabling it to interact with and disrupt microbial and cancer cell membranes.[4][5] This guide will delve into the multifaceted activities of this compound, presenting its antimicrobial and anticancer efficacy through quantitative data, outlining the experimental methodologies to assess these activities, and visualizing its proposed mechanisms of action.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µM)MIC (mg/L)Reference
Candida albicans>161.1256[6]
Staphylococcus aureus>161.1>256[2]
Escherichia coli>161.1>256[2]

Note: The available data for this compound's direct MIC values are limited. The table reflects the currently available information. Related bombinin peptides have shown varied MICs, for instance, Bombinin-BO1 (a different peptide from the same species) has MICs of 26.3 µM against S. aureus and E. coli.[3]

Synergistic Antimicrobial Effects

Interestingly, bombinin H peptides have been shown to act synergistically with other antimicrobial agents, enhancing their overall efficacy. For example, bombinin H peptides can act synergistically with other bombinin peptides and conventional antibiotics like ampicillin.[3][6] This suggests a potential therapeutic strategy to combat multidrug-resistant pathogens.[6]

Anticancer Activity of this compound

Beyond its antimicrobial properties, this compound has demonstrated significant antiproliferative activity against human cancer cell lines, particularly hepatocellular carcinoma.[5][7]

Quantitative Anticancer Data

The anticancer potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

Cell LineCancer TypeIC50 (µM)Reference
Hep 3BHepatocellular Carcinoma15.20[8]
Huh7Hepatocellular Carcinoma24.93[8]
SK-HEP-1Hepatocellular CarcinomaNot specified[5]
Hep G2Hepatocellular CarcinomaNot specified[5]

Mechanism of Action

The dual antimicrobial and anticancer activities of this compound are attributed to distinct yet potentially overlapping mechanisms of action.

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial mechanism of this compound is believed to be the disruption of microbial cell membranes.[1] Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's amphipathic α-helical structure promotes its insertion into the lipid bilayer. This insertion can lead to membrane permeabilization through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models, ultimately resulting in the leakage of cellular contents and cell death.[9]

Anticancer Mechanism: Interference with the HSP90A-Cdc37-CDK1 Axis and Apoptosis Induction

The anticancer mechanism of this compound is more specific and involves intracellular targets.[5] Studies have shown that this compound can enter hepatocellular carcinoma cells via endocytosis.[5] Once inside the cytoplasm, it competitively binds to Heat Shock Protein 90A (HSP90A), disrupting its interaction with the co-chaperone Cdc37.[5] This disruption leads to the misfolding and subsequent degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[5] The degradation of CDK1 induces cell cycle arrest in the S-phase and ultimately triggers apoptosis (programmed cell death).[5]

The induction of apoptosis by this compound likely involves the activation of a caspase cascade. While the precise pathway for this compound is yet to be fully elucidated, apoptosis is generally executed through the activation of initiator caspases (like caspase-8 or caspase-9) which in turn activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Peptide Synthesis and Purification
  • Method: Solid-Phase Peptide Synthesis (SPPS).

  • Protocol:

    • The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • Amino acids are sequentially added to the growing peptide chain, with the Fmoc protecting group being removed at each step.

    • Following the assembly of the full-length peptide, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and lyophilized.

    • Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • The purity and molecular weight of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF).[10][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
  • Method: A modified microtiter broth dilution method for cationic antimicrobial peptides.[12]

  • Protocol:

    • Preparation of Peptide Stock: Dissolve the lyophilized this compound in sterile, ultrapure water to create a high-concentration stock solution. Further dilutions are made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss due to binding to plastic surfaces.[12]

    • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

    • Assay Setup: In a 96-well polypropylene microtiter plate, add 100 µL of the bacterial suspension to each well.[12]

    • Add 11 µL of serial dilutions of the this compound peptide solution to the wells, creating a two-fold dilution series.[12]

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

    • MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[12]

Cell Viability Assay (MTT Assay)
  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of this compound on cancer cell proliferation.[13]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., Hep 3B, Huh7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

    • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Circular Dichroism (CD) Spectroscopy
  • Method: To determine the secondary structure of this compound in different environments.[7][14]

  • Protocol:

    • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM ammonium acetate for an aqueous environment or a membrane-mimicking solvent like 50% trifluoroethanol (TFE) in buffer).[15] The peptide concentration should be in the range of 0.1-0.2 mg/mL.

    • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 190 to 250 nm.[1]

    • Data Acquisition: Record the CD spectra at a controlled temperature. Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.[15]

    • Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).[14] The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm.[14]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Anticancer Mechanism of this compound

Bombinin_H_BO1_Anticancer_Mechanism cluster_cell Hepatocellular Carcinoma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Endocytosis Endocytosis HBO1 This compound Endocytosis->HBO1 HSP90A HSP90A HBO1->HSP90A Binds Cdc37 Cdc37 HSP90A->Cdc37 Interaction Disrupted CDK1 CDK1 Cdc37->CDK1 Chaperoning Impaired Misfolded_CDK1 Misfolded CDK1 CDK1->Misfolded_CDK1 Degradation Degradation Misfolded_CDK1->Degradation S_Phase_Arrest S-Phase Arrest Degradation->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of this compound in hepatocellular carcinoma cells.

Apoptosis Induction Pathway

Apoptosis_Induction_Pathway HBO1 This compound Cellular_Stress Cellular Stress (e.g., CDK1 degradation) HBO1->Cellular_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8/9) Cellular_Stress->Initiator_Caspases Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activation PARP_Cleavage PARP Cleavage Executioner_Caspases->PARP_Cleavage Cleavage Apoptotic_Bodies Formation of Apoptotic Bodies Executioner_Caspases->Apoptotic_Bodies Execution

Caption: Generalized apoptosis induction pathway potentially activated by this compound.

Experimental Workflow for Peptide Characterization

Peptide_Characterization_Workflow cluster_isolation Isolation and Synthesis cluster_characterization Characterization cluster_bioactivity Bioactivity Assays Skin_Secretion Amphibian Skin Secretion Peptide_Isolation Peptide Isolation & Sequencing Skin_Secretion->Peptide_Isolation SPPS Solid-Phase Peptide Synthesis Peptide_Isolation->SPPS Purification RP-HPLC Purification SPPS->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec CD_Spec Circular Dichroism Purification->CD_Spec Antimicrobial_Assay Antimicrobial Susceptibility Testing Purification->Antimicrobial_Assay Anticancer_Assay Cell Viability (MTT) Assay Purification->Anticancer_Assay Hemolysis_Assay Hemolysis Assay Purification->Hemolysis_Assay

Caption: General experimental workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound is a promising bioactive peptide from the skin of Bombina orientalis with demonstrated antimicrobial and anticancer properties. Its ability to disrupt microbial membranes and interfere with a key cancer cell survival pathway highlights its potential as a lead compound for the development of novel therapeutics. The synergistic effects of bombinin H peptides with existing antibiotics also open new avenues for combination therapies to combat antimicrobial resistance.

Future research should focus on a more comprehensive evaluation of this compound's antimicrobial spectrum, including its activity against clinically relevant multidrug-resistant strains. Further elucidation of the precise molecular details of its interaction with the HSP90A-Cdc37-CDK1 complex and the downstream apoptotic signaling cascade will be crucial for its development as an anticancer agent. Moreover, peptide engineering to enhance its therapeutic index—by increasing its potency while minimizing its hemolytic activity—will be a critical step towards its clinical translation. In vivo studies are also warranted to assess its efficacy and safety in preclinical models. The in-depth understanding of this compound's role in amphibian innate immunity provides a valuable blueprint for the rational design of next-generation anti-infective and anticancer drugs.

References

The Evolutionary Genesis of Bombinin H Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The skin secretions of amphibians are a rich repository of bioactive molecules, honed by evolution to provide a potent chemical defense against predators and microbial pathogens. Among these are the bombinin H peptides, a family of hydrophobic and hemolytic peptides found in the skin of fire-bellied toads of the Bombina genus. This technical guide delves into the evolutionary origins of bombinin H peptides, their relationship with the co-occurring bombinin peptides, their structure-function dynamics, and the experimental methodologies employed in their study. A key focus is the role of gene duplication and post-translational modification in the generation of this distinct peptide family.

Introduction: The Bombinin Peptide Superfamily

The skin of Bombina species contains two primary families of antimicrobial peptides (AMPs): the bombinins and the bombinins H.[1][2] While sharing a common biosynthetic origin, these two families exhibit distinct structural and functional properties.

  • Bombinins: These peptides are primarily antibacterial and antifungal, with minimal hemolytic activity.[2][3]

  • Bombinins H: Characterized by their hydrophobicity and hemolytic properties, these peptides generally show lower bactericidal activity compared to bombinins.[2][3]

A fascinating feature of many bombinin H peptides is the presence of a D-amino acid at the second position (e.g., D-alloisoleucine or D-leucine), which arises from the post-translational enzymatic modification of the L-amino acid encoded by the gene.[4][5] This stereoisomeric variation further diversifies the functional landscape of these peptides.

The Evolutionary Core: A Tale of Gene Duplication

The evolutionary origin of the bombinin and bombinin H peptide families is intrinsically linked to the mechanism of gene duplication.[6] Molecular cloning studies have revealed that both peptide types are encoded on the same precursor protein.[2][7][8][9] This co-encoding strongly suggests that a single ancestral gene duplicated, and the resulting copies subsequently diverged to give rise to the distinct bombinin and bombinin H domains within the same precursor.

This evolutionary strategy allows for the generation of multiple, functionally diverse peptides from a single transcript, providing the organism with a broader and more robust chemical defense arsenal. The precursor protein typically contains one or two copies of a bombinin peptide at the N-terminal end and a single bombinin H peptide at the C-terminal end.[2][3]

Biosynthetic Pathway

The journey from gene to active peptide is a multi-step process involving transcription, translation, post-translational modifications, and proteolytic cleavage.

Bombinin_H_Biosynthesis cluster_0 Nucleus cluster_1 Ribosome & ER cluster_2 Secretory Granules cluster_3 Skin Secretion Gene Precursor Gene mRNA mRNA Transcript Gene->mRNA Transcription Prepropeptide Prepropeptide mRNA->Prepropeptide Translation Propeptide Propeptide (Signal Peptide Cleaved) Prepropeptide->Propeptide Signal Peptidase PostTranslational Post-Translational Modification (D-isomerization) Propeptide->PostTranslational Cleavage Proteolytic Cleavage PostTranslational->Cleavage MaturePeptides Mature Bombinin & Bombinin H Peptides Cleavage->MaturePeptides SecretedPeptides Secreted Peptides MaturePeptides->SecretedPeptides Exocytosis Experimental_Workflow cluster_collection Peptide Collection & Extraction cluster_analysis Structural Analysis cluster_synthesis_function Functional Characterization Stimulation Norepinephrine Stimulation Collection Wash & Collect Secretion Stimulation->Collection Purification Sep-Pak C18 Purification Collection->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC RP-HPLC Fractionation Lyophilization->HPLC MALDI MALDI-TOF MS (Mass Determination) HPLC->MALDI MSMS MS/MS Sequencing (Primary Structure) HPLC->MSMS Synthesis Chemical Peptide Synthesis MSMS->Synthesis Sequence Info MIC Antimicrobial Assays (MIC) Synthesis->MIC Hemolysis Hemolytic Assays (HC50) Synthesis->Hemolysis

References

An In-depth Technical Guide to the Bombinin H-BO1 Precursor Protein and its Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin family of antimicrobial peptides, isolated from the skin secretions of frogs belonging to the Bombina genus, represents a rich source of novel bioactive compounds with therapeutic potential. These peptides are synthesized as part of a larger precursor protein, which undergoes a series of post-translational modifications (PTMs) to yield the mature, active peptides. This guide focuses on the precursor protein that gives rise to Bombinin H-BO1, a member of the hydrophobic and hemolytic Bombinin H subfamily, and its co-encoded peptide, Bombinin-BO1, from the Oriental fire-bellied toad, Bombina orientalis. Understanding the structure, processing, and modifications of this precursor is crucial for the development of new anti-infective and anticancer agents.

Data Presentation

Table 1: this compound Precursor Protein and Mature Peptide Characteristics
FeatureThis compound PrecursorBombinin-BO1 (Mature Peptide)This compound (Mature Peptide)
Source Organism Bombina orientalisBombina orientalisBombina orientalis
Full Precursor Sequence MKTIILLVLTLLCVIISTVYAD . . .GIGSAILSAGKSIIKGLAKGLAEHF-NH2[1]IIGPVLGLVGKALGGLL-NH2[1]
Precursor Length (amino acids) 662517
Mature Peptide Sequence N/AGIGSAILSAGKSIIKGLAKGLAEHFIIGPVLGLVGKALGGLL
Molecular Weight (Da) Not directly determined2437.881589.02[2]
Post-Translational Modifications Proteolytic CleavageC-terminal α-amidationC-terminal α-amidation, Potential D-amino acid isomerization at position 2

Post-Translational Modifications of the this compound Precursor

The biosynthesis of this compound involves several critical post-translational modifications that are essential for its structure and biological activity. These modifications are orchestrated by a series of enzymes that process the precursor protein into its final, active form.

Proteolytic Cleavage

The initial precursor protein is a prepropeptide containing a signal peptide, an acidic spacer region, and the sequences of the mature peptides. The signal peptide is cleaved upon entry into the endoplasmic reticulum. Subsequently, endoproteases cleave at specific sites to release the propeptides. A final cleavage event, often at a dibasic site (e.g., Lys-Arg), liberates the mature peptides.[3][4]

C-terminal α-Amidation

A common modification in bioactive peptides, C-terminal amidation, is crucial for the activity of many bombinin peptides. This process is catalyzed by a two-enzyme cascade: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). A C-terminal glycine residue in the precursor serves as the amide donor.

D-Amino Acid Isomerization

A fascinating and relatively rare post-translational modification observed in some Bombinin H peptides is the isomerization of an L-amino acid to a D-amino acid at the second position of the peptide chain.[5][6] This conversion is catalyzed by a specific peptide isomerase. The presence of a D-amino acid can significantly enhance the peptide's resistance to proteolysis and modulate its biological activity. While not definitively confirmed for this compound in the reviewed literature, it is a known modification within the Bombinin H family.

Experimental Protocols

Isolation and Purification of Bombinin Peptides from Skin Secretions

Objective: To isolate and purify bombinin peptides from the skin secretions of Bombina orientalis.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8][9][10]

  • Sample Preparation:

    • Induce skin secretions from Bombina orientalis (e.g., by mild electrical stimulation or injection of norepinephrine).

    • Collect the secretions in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2).

    • Centrifuge the crude secretion at 10,000 x g for 15 minutes to remove cellular debris.

    • Lyophilize the supernatant to obtain a dry powder.

    • Reconstitute the lyophilized powder in 0.1% (v/v) trifluoroacetic acid (TFA) in water.

  • RP-HPLC Conditions:

    • Column: C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks eluted from the column.

    • Analyze the collected fractions by mass spectrometry to identify those containing peptides with the expected molecular weights of Bombinin-BO1 and this compound.

Characterization of Purified Peptides by Mass Spectrometry

Objective: To determine the molecular weight and sequence of the purified bombinin peptides.

Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)[11][12][13]

  • Sample Preparation:

    • Mix a small aliquot of the purified peptide fraction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA).

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • Determine the monoisotopic mass of the peptides and compare them to the theoretical masses of Bombinin-BO1 and this compound.

  • Tandem MS (MS/MS) Analysis for Sequencing:

    • Select the parent ion corresponding to the peptide of interest.

    • Fragment the parent ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to determine the amino acid sequence of the peptide.

Investigation of D-Amino Acid Content

Objective: To determine if this compound contains a D-amino acid at position 2.

Methodology: Enzymatic Assay with a D-amino Acid Oxidase[14]

  • Peptide Hydrolysis:

    • Hydrolyze the purified this compound peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate.

  • Enzymatic Reaction:

    • Incubate the amino acid hydrolysate with a D-amino acid oxidase (DAAO). DAAO specifically oxidizes D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide.

    • Include appropriate controls with known L- and D-amino acids.

  • Detection:

    • Detect the production of hydrogen peroxide using a colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogenic substrate).

    • The development of color indicates the presence of a D-amino acid in the original peptide.

  • Identification of the Specific D-Amino Acid:

    • Separate the amino acid hydrolysate using chiral chromatography (e.g., HPLC with a chiral column) to identify the specific D-amino acid present.

Signaling Pathways and Experimental Workflows

Bombinin_H_BO1_Precursor_Processing cluster_precursor Precursor Protein cluster_processing Post-Translational Processing cluster_mature Mature Peptides Prepropeptide Prepropeptide (MKTIILLVLTLLCVIISTVYAD...) Signal_Peptidase Signal Peptidase Prepropeptide->Signal_Peptidase Signal Peptide Cleavage Proprotein_Convertase Proprotein Convertase Signal_Peptidase->Proprotein_Convertase Propeptide Bombinin_BO1 Bombinin-BO1 (GIGSAILSAGKSIIKGLAKGLAEHF-NH2) Proprotein_Convertase->Bombinin_BO1 Bombinin_H_BO1 This compound (IIGPVLGLVGKALGGLL-NH2) Proprotein_Convertase->Bombinin_H_BO1 Cleavage at dibasic site Amidation_Enzymes PHM/PAL Amidation_Enzymes->Bombinin_BO1 Amidation Amidation_Enzymes->Bombinin_H_BO1 Amidation Isomerase Peptide Isomerase Bombinin_H_BO1_D This compound (D-Ile2) (I[dI]GPVLGLVGKALGGLL-NH2) Isomerase->Bombinin_H_BO1_D Isomerization Bombinin_BO1->Amidation_Enzymes C-terminal Gly Bombinin_H_BO1->Amidation_Enzymes C-terminal Gly Bombinin_H_BO1->Isomerase L-Ile at position 2

Caption: Processing of the this compound precursor protein.

Peptide_Characterization_Workflow cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_ptm_analysis PTM Analysis Skin_Secretion Crude Skin Secretion Centrifugation Centrifugation Skin_Secretion->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization RP_HPLC RP-HPLC Lyophilization->RP_HPLC MALDI_TOF_MS MALDI-TOF MS (Molecular Weight) RP_HPLC->MALDI_TOF_MS Purified Peptides Enzymatic_Assay D-Amino Acid Oxidase Assay RP_HPLC->Enzymatic_Assay Purified this compound MS_MS Tandem MS (Sequencing) MALDI_TOF_MS->MS_MS Chiral_Chromatography Chiral HPLC Enzymatic_Assay->Chiral_Chromatography

Caption: Experimental workflow for bombinin peptide characterization.

References

The Structural Architecture of Bombinin H-BO1: A Key to its Antimicrobial and Anticancer Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H-BO1, a cationic antimicrobial peptide isolated from the skin secretions of the Oriental fire-bellied toad (Bombina orientalis), represents a promising candidate for the development of novel therapeutic agents. Its potent antimicrobial and emerging anticancer activities are intrinsically linked to its unique structural features. This technical guide provides a comprehensive overview of the structural characteristics of this compound, detailing its primary, secondary, and tertiary organization. We will explore the direct relationship between its amphipathic α-helical conformation and its mechanism of action, which primarily involves the disruption of cellular membranes. This document furnishes detailed experimental protocols for the characterization of such peptides and presents key quantitative data to facilitate comparative analysis and further research in the field of peptide-based drug discovery.

Structural Features of this compound

The biological function of this compound is a direct consequence of its specific amino acid sequence and the three-dimensional structure it adopts in biological environments.

Primary Structure

This compound is a relatively short, hydrophobic peptide. The primary sequence of a Bombinin H-type peptide (BH) identified from Bombina orientalis is:

IIGPVLGLVGKALGGLL-NH₂ [1]

This sequence is characterized by a high proportion of hydrophobic amino acid residues (Isoleucine, Leucine, Valine, Glycine, Alanine, Proline), which is a hallmark of the Bombinin H (for Hydrophobic and Hemolytic) family of peptides.[2][3] The C-terminal amidation is a common feature in antimicrobial peptides, which enhances their stability and activity by neutralizing the negative charge of the C-terminal carboxyl group and increasing their resistance to carboxypeptidases.

Secondary Structure

In aqueous solutions, this compound is predicted to have a largely random coil conformation. However, upon encountering a membrane-mimicking environment, such as the phospholipid bilayer of a bacterial cell, it undergoes a conformational change to form an α-helix.[1][4][5] This induced helicity is crucial for its biological activity. Circular dichroism (CD) spectroscopy is the primary technique used to confirm this conformational transition. In membrane-mimicking solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles, Bombinin H peptides exhibit characteristic CD spectra with minima around 208 and 222 nm, which is indicative of a high α-helical content.[4][5]

The α-helical structure of this compound is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic residues along the helical axis. The hydrophobic face of the helix interacts with the lipid core of the cell membrane, while the hydrophilic face, containing residues like Lysine, can interact with the polar head groups of the phospholipids or remain exposed to the aqueous environment.

Tertiary and Quaternary Structure

As a small peptide, this compound does not possess a complex, globular tertiary structure in the classical sense. Its functional structure is largely defined by its secondary α-helical conformation. The peptide acts as a monomer that can oligomerize on the surface of or within the target membrane to form pores or channels, which constitutes a form of quaternary organization that is central to its lytic function.

Structure-Function Relationship: The Key to Biological Activity

The antimicrobial and cytotoxic activities of this compound are directly attributable to its structural features, particularly its amphipathic α-helical nature.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is the physical disruption of the cell membrane's integrity.[6] This process can be conceptualized in the following steps:

  • Electrostatic Attraction: The cationic nature of this compound, though modest, facilitates its initial attraction to the negatively charged components often found in the outer membranes of bacteria, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Insertion and Folding: Upon interaction with the membrane surface, the peptide folds into its amphipathic α-helical conformation. The hydrophobic face of the helix partitions into the nonpolar lipid core of the membrane.

  • Membrane Destabilization and Pore Formation: The insertion of multiple peptide molecules disrupts the local lipid packing. Depending on the peptide concentration and the membrane composition, this can lead to the formation of transient pores or channels through various proposed models, such as the "barrel-stave," "carpet," or "toroidal pore" models. This pore formation leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

The hemolytic activity of Bombinin H peptides is also a consequence of this membrane-disrupting ability, as they can lyse erythrocyte membranes.[3]

Anticancer Activity

Recent studies have highlighted the anticancer potential of Bombinin peptides, including those from B. orientalis.[1] The proposed mechanism is similar to their antimicrobial action, exploiting differences between cancerous and normal eukaryotic cells. Cancer cell membranes often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet, which can electrostatically attract the cationic peptide. This selectivity allows for a targeted disruption of cancer cell membranes with potentially lower toxicity to healthy cells.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and related Bombinin peptides to provide a comparative overview of their biological efficacy.

Table 1: Antimicrobial Activity of this compound and Related Peptides

PeptideOrganismMIC (μg/mL)MIC (μM)Reference
This compound Candida albicans256>161.1[4][7]
Bombinin HLStaphylococcus aureus-156.8[4]
BHL-bombininStaphylococcus aureus-1.6
BHL-bombininEscherichia coli-6.6

Note: Data for Bombinin HL and BHL-bombinin, also from B. orientalis, are included for comparative purposes.

Table 2: Cytotoxicity of Bombinin Peptides

PeptideCell LineActivityValue (μM)Reference
Bombinin-BO1Hep 3B (Hepatocellular Carcinoma)IC₅₀15.20[8]
Bombinin-BO1Huh7 (Hepatocellular Carcinoma)IC₅₀24.93[8]
Bombinin H2L (Analogue)Equine ErythrocytesHC₅₀17.2[9]
[Arg8]BH2L (Analogue)Equine ErythrocytesHC₅₀111.9[9]

Note: IC₅₀ is the concentration that inhibits 50% of cell growth. HC₅₀ is the concentration that causes 50% hemolysis. Data for Bombinin-BO1 and Bombinin H2L analogues are provided to illustrate the anticancer and hemolytic potential of related peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure and function of antimicrobial peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the general procedure for determining the secondary structure of this compound in different environments.

Objective: To analyze the conformational changes of this compound in aqueous solution versus a membrane-mimicking environment.

Materials:

  • Lyophilized this compound peptide

  • 10 mM sodium phosphate buffer, pH 7.4

  • Trifluoroethanol (TFE)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in 10 mM phosphate buffer to a final concentration of 100-200 μM.

  • Aqueous Spectrum: Record the CD spectrum of the peptide in the phosphate buffer from 190 to 260 nm at 25°C.

  • Membrane-Mimicking Spectrum: Prepare a solution of the peptide in a mixture of phosphate buffer and TFE (e.g., 50% TFE v/v) to the same final peptide concentration. Record the CD spectrum under the same conditions.

  • Data Acquisition: Typically, three to five scans are accumulated and averaged for each sample. A blank spectrum of the respective solvent is recorded and subtracted from the peptide spectrum.

  • Data Analysis: The resulting spectra are analyzed for characteristic α-helical signals (negative bands at ~208 and ~222 nm) and random coil signals (a strong negative band around 198 nm). The percentage of helicity can be estimated using deconvolution software.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Microorganism Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the peptide in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 or 100 μL.

  • Inoculation: Add an equal volume of the standardized microorganism inoculum to each well, bringing the final volume to 100 or 200 μL.

  • Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

This protocol measures the effect of this compound on the viability of mammalian cells.

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound

  • Target cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the peptide-containing medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against peptide concentration.

Visualizing Key Processes

Diagrams created using Graphviz to illustrate the mechanism of action and experimental workflow.

G Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm peptide This compound (Random Coil) p1 Electrostatic Attraction peptide->p1 Initial Contact membrane p2 Insertion & Folding (α-helix) p1->p2 Hydrophobic Interaction p3 Oligomerization p2->p3 Peptide Aggregation p4 Pore Formation p3->p4 Membrane Disruption leakage Leakage of Ions & Metabolites p4->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound action on bacterial membranes.

G Experimental Workflow for Peptide Characterization cluster_synthesis Peptide Preparation cluster_structure Structural Analysis cluster_activity Biological Activity Assays cluster_results Data Analysis synthesis Peptide Synthesis & Purification cd Circular Dichroism (Secondary Structure) synthesis->cd mic Antimicrobial Assay (MIC) synthesis->mic mtt Cytotoxicity Assay (IC50) synthesis->mtt hemolysis Hemolysis Assay (HC50) synthesis->hemolysis analysis Structure-Function Relationship cd->analysis mic->analysis mtt->analysis hemolysis->analysis

References

The Dual Nature of Defense: An In-depth Technical Guide to the Hydrophobic and Hemolytic Properties of Bombinin H Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H peptides, a fascinating class of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad (Bombina species), represent a double-edged sword in the world of molecular defense.[1][2] Characterized by their significant hydrophobicity and potent hemolytic activity, these peptides stand in contrast to their less disruptive counterparts, the bombinins, which exhibit broad-spectrum antimicrobial action with minimal damage to red blood cells.[1] This technical guide delves into the core physicochemical properties of Bombinin H peptides, exploring the intricate relationship between their structure, hydrophobicity, and their ability to lyse erythrocytes. Understanding these properties is paramount for the rational design of novel therapeutic agents that harness their antimicrobial potential while mitigating their cytotoxic effects.

Bombinin H peptides are typically short, cationic, and adopt an α-helical conformation, particularly within the hydrophobic environment of a cell membrane.[3] A unique feature of some Bombinin H peptides is the post-translational modification that results in the incorporation of a D-amino acid at the second position, creating diastereomers such as H2 (L-allo-isoleucine) and H4 (D-allo-isoleucine).[2][3] This stereochemical diversity further influences their biological activity. This guide will provide a comprehensive overview of the quantitative data available on the hydrophobicity and hemolytic activity of various Bombinin H peptides, detailed experimental protocols for their characterization, and a visual representation of their proposed mechanism of action.

Quantitative Data on Bombinin H Peptides

The following tables summarize the key quantitative parameters that define the hydrophobic and hemolytic nature of selected Bombinin H peptides. These values are essential for establishing structure-activity relationships and for guiding the design of synthetic analogs with improved therapeutic indices.

Table 1: Hemolytic Activity of Bombinin H Peptides

PeptideSequence50% Hemolytic Concentration (HC50) (μM)Source OrganismReference
Bombinin H2 IIGPVLGLVGSALGGLLKKI~ 50Bombina variegata--INVALID-LINK--
Bombinin H4 I(D-allo-Ile)GPVLGLVGSALGGLLKKI~ 25Bombina variegata--INVALID-LINK--
Bombinin H6 GIGPFLGLVGSALGGLLKKI> 100Bombina variegata--INVALID-LINK--
Bombinin H7 G(D-Leu)GPFLGLVGSALGGLLKKI~ 75Bombina variegata--INVALID-LINK--

Note: HC50 values can vary depending on the experimental conditions, such as the source of erythrocytes and buffer composition.

Table 2: Hydrophobicity of Bombinin H Peptides as Determined by RP-HPLC

PeptideRetention Time (minutes)RP-HPLC ConditionsReference
Bombinin H2 28.5C18 column, linear gradient of acetonitrile in 0.1% TFA--INVALID-LINK--
Bombinin H4 29.1C18 column, linear gradient of acetonitrile in 0.1% TFA--INVALID-LINK--
Bombinin H6 26.8C18 column, linear gradient of acetonitrile in 0.1% TFA--INVALID-LINK--
Bombinin H7 27.3C18 column, linear gradient of acetonitrile in 0.1% TFA--INVALID-LINK--

Note: Retention time is a relative measure of hydrophobicity. Longer retention times generally indicate greater hydrophobicity.

Experimental Protocols

Accurate and reproducible characterization of the hydrophobic and hemolytic properties of Bombinin H peptides is crucial. The following sections provide detailed methodologies for the key experiments cited.

Determination of Hemolytic Activity (HC50)

This protocol outlines the steps to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

  • Freshly drawn red blood cells (e.g., human, sheep, or horse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for 100% hemolysis control

  • Bombinin H peptide stock solution of known concentration

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Red Blood Cell Suspension:

    • Centrifuge fresh blood at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.

    • Aspirate the supernatant and wash the cell pellet with 3-5 volumes of cold PBS.

    • Repeat the centrifugation and washing steps three times.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the Bombinin H peptide in PBS in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a negative control (100 µL of PBS only) and a positive control (100 µL of 1% Triton X-100).

    • Add 100 µL of the 2% erythrocyte suspension to each well, resulting in a final erythrocyte concentration of 1%.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes and cell debris.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula:

    • Plot the % hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.

Determination of Peptide Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to assess the relative hydrophobicity of peptides based on their retention time on a hydrophobic stationary phase.[4][5]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • Bombinin H peptide sample dissolved in Solvent A

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% Solvent B

      • 5-65 min: Linear gradient from 5% to 95% Solvent B

      • 65-70 min: 95% Solvent B

      • 70-75 min: Linear gradient from 95% to 5% Solvent B

      • 75-80 min: 5% Solvent B (column re-equilibration)

  • Data Analysis:

    • The retention time (t_R_) of the peptide peak is recorded. A longer retention time indicates greater hydrophobicity.

    • For comparative studies, it is crucial to use the same chromatographic conditions for all peptides being analyzed.

Mechanism of Hemolysis and Visualizations

The hemolytic activity of Bombinin H peptides is attributed to their ability to interact with and disrupt the erythrocyte membrane. This interaction is primarily driven by the peptide's amphipathic α-helical structure, where hydrophobic residues partition into the lipid bilayer and cationic residues interact with the negatively charged components of the membrane surface.

Proposed Mechanism of Bombinin H Peptide-Induced Hemolysis

The lytic process can be conceptualized as a multi-step pathway:

  • Electrostatic Attraction: The cationic residues of the Bombinin H peptide are initially attracted to the negatively charged sialic acid residues on the surface of the erythrocyte membrane.

  • Hydrophobic Insertion: Upon binding, the peptide undergoes a conformational change, folding into an α-helix. The hydrophobic face of the helix then inserts into the nonpolar acyl chain region of the lipid bilayer.

  • Membrane Disruption: The insertion of multiple peptide molecules disrupts the integrity of the membrane. This can occur through several proposed models, including the "barrel-stave," "toroidal pore," or "carpet" mechanism, all of which lead to the formation of pores or defects in the membrane.

  • Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and water across the membrane, causing the erythrocyte to swell and ultimately rupture (hemolysis).

Diagrams

Hemolytic_Assay_Workflow cluster_prep Erythrocyte Preparation cluster_assay Hemolysis Assay Blood Fresh Blood Centrifuge1 Centrifuge (500g, 10 min, 4°C) Blood->Centrifuge1 Wash Wash with PBS (3x) Centrifuge1->Wash Resuspend Resuspend in PBS (2%) Wash->Resuspend Serial_Dilution Peptide Serial Dilution Resuspend->Serial_Dilution Add_RBCs Add Erythrocytes (final 1%) Serial_Dilution->Add_RBCs Incubate Incubate (37°C, 1h) Add_RBCs->Incubate Centrifuge2 Centrifuge (1000g, 5 min) Incubate->Centrifuge2 Measure Measure Absorbance (540 nm) Centrifuge2->Measure Calculate Calculate % Hemolysis Measure->Calculate

Caption: Workflow for the determination of hemolytic activity (HC50).

RPHPLC_Workflow cluster_sample Sample Preparation cluster_hplc RP-HPLC Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Solvent A Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Acetonitrile Gradient) Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Analyze Record Retention Time Detect->Analyze

Caption: Workflow for determining peptide hydrophobicity by RP-HPLC.

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Peptide Bombinin H Peptide Attraction 1. Electrostatic Attraction Peptide->Attraction Attraction->Lipid1 interacts with Insertion 2. Hydrophobic Insertion Attraction->Insertion Insertion->Lipid3 inserts into Disruption 3. Membrane Disruption (Pore Formation) Insertion->Disruption Lysis 4. Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of Bombinin H peptide-induced hemolysis.

References

Bombinin H-BO1: A Comprehensive Technical Guide to its Potential as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H-BO1, a member of the bombinin family of antimicrobial peptides isolated from the skin secretions of the Bombina orientalis toad, has emerged as a promising candidate for anticancer therapy. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogue, Bombinin-BO1, as potential novel anticancer agents. It consolidates quantitative data on their cytotoxic effects, details the experimental protocols for assessing their bioactivity, and elucidates the underlying molecular mechanisms of action, with a focus on the HSP90A-Cdc37-CDK1 signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

Antimicrobial peptides (AMPs) have garnered significant attention for their potential as therapeutic agents, owing to their broad-spectrum activity and unique mechanisms of action. The bombinin family of peptides, initially recognized for their antimicrobial properties, is now being investigated for its anticancer potential.[1] this compound and its analogue Bombinin-BO1 have demonstrated notable antiproliferative effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[2][3] This guide synthesizes the available preclinical data to present a detailed technical overview of this compound's anticancer profile.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of Bombinin-BO1 and this compound have been evaluated against several human cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: IC50 Values of Bombinin-BO1 against Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (µM)AssayDuration (hours)Reference
Hep 3B15.20CCK-848[3]
Huh724.93CCK-848[3]

Table 2: Antiproliferative Effects of Bombinin-BO1 and this compound on Various Hepatoma Cell Lines

Cell LinePeptideConcentration (µM)% Inhibition (approx.)AssayDuration (hours)Reference
SK-HEP-1Bombinin-BO1~2050MTT48[4]
SK-HEP-1This compound>20<50MTT48[4]
Huh7Bombinin-BO1~2550MTT48[4]
Huh7This compound>25<50MTT48[4]
Hep G2Bombinin-BO1~1550MTT48[4]
Hep G2This compound~2050MTT48[4]

Note: The % inhibition values are estimated from the graphical data presented in the cited reference.

Mechanism of Action: The HSP90A-Cdc37-CDK1 Signaling Pathway

Recent studies have elucidated a key mechanism by which Bombinin-BO1 exerts its anticancer effects, involving the disruption of the HSP90A-Cdc37-CDK1 chaperone system. This pathway is crucial for the proper folding and stability of numerous proteins involved in cell cycle progression and proliferation.[3][5]

Bombinin-BO1 enters cancer cells via endocytosis and localizes in the cytoplasm.[3] There, it competitively binds to Heat Shock Protein 90 Alpha (HSP90A), displacing the co-chaperone Cdc37. This disruption prevents the formation of the functional HSP90A-Cdc37-CDK1 complex, which is essential for the maturation and stability of Cyclin-Dependent Kinase 1 (CDK1).[3] The subsequent misfolding and degradation of CDK1 lead to S-phase cell cycle arrest and the induction of apoptosis in cancer cells.[3]

Mechanism of Action of Bombinin-BO1 cluster_cell Hepatocellular Carcinoma Cell Bombinin-BO1 Bombinin-BO1 Endocytosis Endocytosis Bombinin-BO1->Endocytosis enters cell via HSP90A HSP90A Bombinin-BO1->HSP90A competitively binds to Endocytosis->HSP90A releases into cytoplasm preCDK1 pre-CDK1 HSP90A->preCDK1 chaperones Degradation Degradation HSP90A->Degradation leads to degradation of CDK1 Cdc37 Cdc37 Cdc37->HSP90A binds to CDK1 Mature CDK1 preCDK1->CDK1 matures to Cell Proliferation Cell Proliferation CDK1->Cell Proliferation promotes S-Phase Arrest S-Phase Arrest Degradation->S-Phase Arrest causes Apoptosis Apoptosis Degradation->Apoptosis induces S-Phase Arrest->Cell Proliferation Apoptosis->Cell Proliferation

Bombinin-BO1's disruption of the HSP90A-Cdc37-CDK1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer potential of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep G2, SK-HEP-1, Huh7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound peptide

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control after subtracting the blank absorbance. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Hoechst 33258 Staining)

This protocol is for visualizing morphological changes characteristic of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate containing sterile coverslips at an appropriate density.

  • Incubate for 24 hours to allow for attachment.

  • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes in the dark at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Experimental Workflow for Apoptosis Detection Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Washing (PBS) Washing (PBS) This compound Treatment->Washing (PBS) Fixation (PFA) Fixation (PFA) Washing (PBS)->Fixation (PFA) Staining (Hoechst 33258) Staining (Hoechst 33258) Washing (PBS)->Staining (Hoechst 33258) Fluorescence Microscopy Fluorescence Microscopy Washing (PBS)->Fluorescence Microscopy Fixation (PFA)->Washing (PBS) Wash x3 Staining (Hoechst 33258)->Washing (PBS) Wash x3 Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis

Workflow for detecting apoptosis using Hoechst 33258 staining.
Cell Cycle Analysis (Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound peptide

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related peptides hold significant promise as novel anticancer agents. Their ability to induce cell cycle arrest and apoptosis in cancer cells, particularly through the targeted disruption of the HSP90A-Cdc37-CDK1 pathway, presents a compelling rationale for further investigation.

Future research should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetics and safety: Determining the stability, bioavailability, and potential toxicity of the peptide in vivo.

  • Structure-activity relationship studies: Optimizing the peptide sequence to enhance its anticancer potency and selectivity.

  • Combination therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents.

The continued exploration of this compound and its analogues could pave the way for a new class of peptide-based cancer therapeutics.

References

Investigating the Molecular Targets of Bombinin H-BO1 in Fungal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is a member of the bombinin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of amphibians of the Bombina genus. These peptides represent a promising class of potential antifungal agents due to their broad-spectrum activity. Bombinins are categorized into two main subfamilies: bombinins and bombinins H. While bombinins are primarily antibacterial and show little hemolytic activity, bombinins H are noted for their hemolytic and membrane-disrupting properties. This compound, isolated from Bombina orientalis, has demonstrated significant antimicrobial effects against a range of pathogens, including yeast.[1][2] This technical guide provides an in-depth exploration of the current understanding and investigative methodologies for elucidating the molecular targets of this compound in fungal cells.

Primary Molecular Target: The Fungal Cell Membrane

The primary and initial site of action for most antimicrobial peptides, including likely this compound, is the fungal cell membrane. The distinct lipid and sterol composition of fungal membranes compared to mammalian cells provides a basis for selective toxicity.

Interaction with Membrane Lipids and Sterols

While direct studies on this compound's interaction with specific fungal lipids are limited, the mechanism of action for similar cationic and amphipathic peptides involves electrostatic attraction to the negatively charged components of the fungal membrane, such as phosphatidylserine. Following this initial binding, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer.[3]

Some antimicrobial peptides have been shown to specifically interact with and disrupt sterol-rich domains within the fungal membrane.[4] These domains are crucial for various cellular processes, including polarized growth in filamentous fungi.[4][5] The disruption of these domains can lead to a loss of membrane integrity and subsequent cell death.

Membrane Permeabilization Mechanisms

The interaction of this compound with the fungal membrane is thought to lead to its permeabilization through one or more proposed models for AMP action:

  • Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, the membrane is disrupted, leading to the formation of micelles.

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where both the peptides and lipid head groups line the channel.

  • Barrel-Stave Model: Peptides insert perpendicularly into the membrane to form a barrel-like pore.

Biophysical studies on bombinin H peptides suggest they interact with and disrupt model membranes, supporting a mechanism that involves membrane permeabilization.[2][3]

Intracellular Molecular Targets

Evidence suggests that some antimicrobial peptides, after compromising the cell membrane, can translocate into the cytoplasm and interact with intracellular targets.[5][6] While specific intracellular targets of this compound in fungi have not been definitively identified, mitochondria are a plausible and significant target.

Mitochondrial Dysfunction and Apoptosis Induction

Mitochondria play a central role in fungal cell survival and are key regulators of programmed cell death (apoptosis).[7] Some lipopeptides have been shown to induce apoptosis in fungal cells through a mitochondria-dependent pathway.[8] This process can be initiated by the peptide binding to proteins on the mitochondrial membrane, such as ATPase, leading to a decrease in its activity.[8]

The disruption of mitochondrial function can lead to:

  • Increased production of Reactive Oxygen Species (ROS): This creates oxidative stress, damaging cellular components.

  • Release of Cytochrome c: Cytochrome c released from the mitochondria into the cytosol can activate caspases, which are key executioner proteins in the apoptotic cascade.[8]

The induction of apoptosis represents a more targeted and controlled mechanism of cell killing compared to simple membrane lysis.

Quantitative Data

The following table summarizes the available quantitative data on the antifungal activity of bombinin peptides. It is important to note that specific data for this compound is limited, and data for related bombinin peptides are included for context.

PeptideFungal SpeciesMIC (µg/mL)Reference
BHL-bombininCandida albicans4-16[9]
This compoundYeast (unspecified)Broad-spectrum effect noted[1]

Experimental Protocols

This section details key experimental methodologies that can be employed to investigate the molecular targets of this compound in fungal cells.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of this compound in a suitable fungal growth medium (e.g., Sabouraud Dextrose Broth for yeast).

  • Inoculate each well of a 96-well microtiter plate with a standardized suspension of fungal cells (e.g., 1-5 x 10^5 CFU/mL).

  • Add the serially diluted peptide to the wells. Include positive (no peptide) and negative (no cells) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C for Candida albicans) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed. A colorimetric indicator like resazurin can be used to aid in the determination.[4][5]

Peptide Localization using Fluorescence Microscopy

This method visualizes the location of the peptide within or on the fungal cell.

Protocol:

  • Synthesize this compound with a fluorescent label (e.g., FITC) at the N-terminus.

  • Incubate fungal cells with the fluorescently labeled peptide at a sub-lethal concentration.

  • At various time points, wash the cells to remove unbound peptide.

  • Visualize the localization of the fluorescent peptide using confocal or fluorescence microscopy. Co-staining with membrane dyes (e.g., filipin for sterol-rich domains) or mitochondrial dyes (e.g., MitoTracker) can provide more specific localization information.[4][5]

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

  • Wash and resuspend fungal cells in a suitable buffer.

  • Add SYTOX Green dye to the cell suspension.

  • Add this compound at various concentrations.

  • Measure the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

Cytochrome c Release Assay

This assay is used to determine if the peptide induces apoptosis via the mitochondrial pathway by detecting the release of cytochrome c from the mitochondria into the cytosol.

Protocol:

  • Treat fungal cells with this compound for various time periods.

  • Fractionate the cells to separate the mitochondrial and cytosolic components.

  • Perform Western blotting on both fractions using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated controls indicates its release from the mitochondria.[6]

Affinity Chromatography for Target Identification

This technique can be used to isolate potential binding partners of this compound from fungal cell lysates.

Protocol:

  • Immobilize this compound on a solid support matrix (e.g., agarose beads).

  • Prepare a lysate of fungal cells.

  • Pass the fungal lysate over the column containing the immobilized peptide.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the proteins that have bound to this compound.

  • Identify the eluted proteins using techniques such as mass spectrometry.

Visualizations

Signaling Pathway Diagram

G Proposed Mechanism of this compound in Fungal Cells cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mitochondrion Mitochondrion This compound This compound Cell_Membrane Cell Membrane (Phospholipids, Sterols) This compound->Cell_Membrane 1. Binding & Permeabilization Cell_Membrane->Cytoplasm 2. Translocation Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Lysis Mitochondrial_Membrane Mitochondrial Membrane (e.g., ATPase) Cytoplasm->Mitochondrial_Membrane 3. Intracellular Targeting Cytochrome_c Cytochrome c Mitochondrial_Membrane->Cytochrome_c Release ROS ROS Production Mitochondrial_Membrane->ROS Induces Apoptosis_Pathway Apoptotic Cascade (Caspase Activation) Cytochrome_c->Apoptosis_Pathway Activates Apoptosis_Pathway->Cell_Death

Caption: Proposed dual mechanism of this compound action.

Experimental Workflow Diagram

G Workflow for Investigating this compound Targets Start Start Investigation MIC_Assay Determine MIC Start->MIC_Assay Localization Fluorescence Microscopy (Peptide Localization) MIC_Assay->Localization Membrane_Perm Membrane Permeabilization (SYTOX Green Assay) MIC_Assay->Membrane_Perm Apoptosis_Assay Apoptosis Induction (Cytochrome c Release) Localization->Apoptosis_Assay Membrane_Perm->Apoptosis_Assay Target_ID Target Identification (Affinity Chromatography) Apoptosis_Assay->Target_ID Data_Analysis Data Analysis & Mechanism Elucidation Target_ID->Data_Analysis End Conclude Mechanism Data_Analysis->End

Caption: A logical workflow for molecular target investigation.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is a cationic antimicrobial peptide originating from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis.[1] Its sequence is H-Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Leu-NH2. This peptide exhibits a broad spectrum of activity against various pathogens and also shows potential as an anticancer agent.[1] The production of synthetic this compound through solid-phase peptide synthesis (SPPS) is essential for research and development purposes, enabling detailed structure-activity relationship studies and preclinical evaluation.

This document provides a comprehensive protocol for the chemical synthesis of this compound using Fmoc-based solid-phase chemistry, including resin preparation, peptide chain assembly, cleavage, and purification.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Amino Acid SequenceIIGPVLGLVGKALGGLL-NH2
Molecular FormulaC79H145N19O18
Molecular Weight1625.1 g/mol
Net Charge at pH 7+1
HydrophobicityHigh
Expected Yield and Purity of Synthetic this compound
ParameterExpected Value
Crude Peptide Purity (post-cleavage)50-70%
Final Purity (post-RP-HPLC)>95%
Overall Yield15-30%

Experimental Protocols

Materials and Reagents
  • Fmoc-L-amino acids (Ile, Gly, Pro, Val, Leu, Lys(Boc), Ala)

  • Rink Amide MBHA resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H2O)

  • Acetonitrile (ACN)

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
  • Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 10 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-protected amino acid and 0.5 mmol (5 eq) of HBTU in 5 mL of DMF.
  • Add 1.0 mmol (10 eq) of DIPEA to the activation solution and mix for 1 minute.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2 hours at room temperature.
  • To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Leu, Leu, Gly, Gly, Leu, Ala, Lys(Boc), Gly, Val, Leu, Gly, Val, Pro, Gly, Ile, Ile).

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Isoleucine), perform a final Fmoc deprotection by following step 2.

6. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
  • Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2O. For 0.1 mmol of resin, prepare 10 mL of the cocktail.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin beads.
  • Collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

4. Crude Peptide Drying:

  • Air-dry the crude peptide pellet to remove residual ether.
  • Lyophilize the crude peptide overnight to obtain a fluffy white powder.

Protocol 3: Purification and Analysis

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
  • Purify the peptide using a preparative C18 reverse-phase HPLC column.
  • Mobile Phase A: 0.1% TFA in H2O
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A linear gradient from 20% to 80% of mobile phase B over 60 minutes is typically effective for this hydrophobic peptide.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Collect the fractions corresponding to the major peak.

2. Analysis:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight (1625.1 g/mol ).

3. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage & Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Purify RP-HPLC Purification Cleave->Purify FinalPeptide Purified this compound Purify->FinalPeptide

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer (Negatively Charged) Peptide This compound (Cationic) Binding Electrostatic Interaction Peptide->Binding Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation/Destabilization) Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of this compound's antimicrobial activity.

References

Application Notes and Protocols for Recombinant Expression and Purification of Bombinin H-BO1 in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is a member of the bombinin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. These peptides exhibit broad-spectrum antimicrobial activity and are of significant interest as potential therapeutic agents. The chemical synthesis of such peptides can be costly, making recombinant production in microbial hosts like Escherichia coli an attractive alternative for generating larger quantities for research and development.

However, the expression of AMPs in bacterial hosts presents several challenges, including the potential toxicity of the peptide to the host cells and susceptibility to proteolytic degradation. To overcome these obstacles, this compound can be expressed as a fusion protein with a self-cleaving intein tag. This strategy masks the peptide's antimicrobial activity during expression and facilitates a straightforward, single-column purification process.

This document provides detailed protocols for the recombinant expression of this compound in E. coli using an intein-mediated purification system and subsequent purification to homogeneity.

Principle of the Method

The chosen strategy for producing this compound utilizes the IMPACT™ (Intein Mediated Purification with an Affinity Chitin-binding Tag) system.[1][2] The coding sequence for this compound is cloned into the pTXB1 expression vector, creating a fusion protein with an N-terminal intein tag and a chitin-binding domain (CBD).[3][4][5] This fusion protein is expressed in E. coli BL21(DE3), a strain optimized for T7 promoter-driven expression.[6]

Following cell lysis, the fusion protein is captured on a chitin resin via the high affinity of the CBD.[1][7] The self-cleavage activity of the intein is then induced by a thiol reagent, such as dithiothreitol (DTT), which releases the target this compound peptide from the column, while the intein-CBD tag remains bound.[3][8] This single-step affinity purification yields a highly pure peptide without any vector-derived amino acids. Further purification to remove any remaining contaminants is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Gene Synthesis and Cloning

The DNA sequence encoding this compound should be optimized for expression in E. coli. The optimized gene is then synthesized and cloned into the pTXB1 vector, typically at the NdeI and SapI restriction sites, to create the expression plasmid pTXB1-BombininH-BO1. This ensures the in-frame fusion of the this compound gene with the intein-CBD tag.

Expression of the Fusion Protein
  • Transformation: Transform the pTXB1-BombininH-BO1 plasmid into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with 100 µg/mL ampicillin and grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of LB medium containing 100 µg/mL ampicillin with the overnight starter culture. Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce the expression of the fusion protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[4] Continue to incubate the culture for 16 hours at 15°C with shaking at 200 rpm. The lower temperature helps to improve the solubility of the fusion protein.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[4] Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of this compound
  • Cell Lysis:

    • Resuspend the cell pellet from 1 L of culture in 25 mL of ice-cold Column Buffer (20 mM Tris-HCl, 500 mM NaCl, pH 8.5).[4]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[4]

  • Affinity Chromatography:

    • Equilibrate a chitin column with 10 column volumes of Column Buffer.[4]

    • Load the clarified lysate onto the chitin column at a flow rate of 0.5-1 mL/min.[4]

    • Wash the column with at least 20 bed volumes of Column Buffer to remove unbound proteins.[4]

  • On-column Cleavage:

    • To induce intein cleavage, quickly flush the column with 3 column volumes of Cleavage Buffer (Column Buffer containing 50 mM DTT).[4]

    • Stop the column flow and incubate at 4°C for 16-40 hours to allow for the self-cleavage of the intein.[4]

  • Elution and Final Purification:

    • Elute the released this compound peptide with Column Buffer. Collect fractions and analyze by Tricine-SDS-PAGE.

    • Pool the fractions containing the purified peptide.

    • For final polishing and removal of any remaining impurities, subject the pooled fractions to RP-HPLC using a C18 column. Elution is typically performed with a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[9][10]

    • Lyophilize the pure fractions to obtain the final this compound peptide powder.

Protein Analysis and Quantification
  • Tricine-SDS-PAGE: Due to the small size of this compound, use Tricine-SDS-PAGE for better resolution of low molecular weight proteins and peptides.[11][12][13][14]

  • Protein Quantification: Determine the protein concentration at various stages of purification using the Bradford protein assay with bovine serum albumin (BSA) as a standard.[15][16][17][18]

  • Purity Assessment: Assess the purity of the final product by densitometric analysis of the bands on a Coomassie-stained Tricine-SDS-PAGE gel.[19][20][21]

Data Presentation

Table 1: Representative Purification of Recombinant this compound from a 1 L E. coli Culture

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)Purification Fold
Crude Lysate1500151.01001
Chitin Column Eluate251248.08048
RP-HPLC98.5>9556.7>95

Note: The values presented in this table are representative examples based on the purification of similar antimicrobial peptides using the IMPACT system and are intended for illustrative purposes.

Visualizations

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression Cloning This compound Gene in pTXB1 Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Plasmid DNA Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest

Caption: Workflow for the recombinant expression of this compound.

Purification_Workflow CellPellet Cell Pellet Lysis Cell Lysis (Sonication) CellPellet->Lysis Clarification Centrifugation Lysis->Clarification CrudeLysate Clarified Lysate Clarification->CrudeLysate ChitinColumn Chitin Affinity Chromatography CrudeLysate->ChitinColumn Loading Cleavage On-Column Cleavage (DTT) ChitinColumn->Cleavage Induction Elution Elution Cleavage->Elution RPHPLC RP-HPLC (C18 Column) Elution->RPHPLC Polishing PurePeptide Pure this compound RPHPLC->PurePeptide

Caption: Purification workflow for recombinant this compound.

References

Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is a member of the bombinin family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of amphibians of the Bombina genus.[1] These peptides represent a promising class of potential therapeutics due to their broad-spectrum antimicrobial activity. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that prevents the visible growth of a microorganism.

Standardized antimicrobial susceptibility testing (AST) methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), provide a foundation for this protocol.[2] However, due to the cationic nature of many AMPs, including this compound, modifications to standard protocols are often necessary to ensure accurate and reproducible results. Cationic peptides can interact with negatively charged surfaces, such as polystyrene microplates, leading to an underestimation of their true potency.[3][4] Therefore, this protocol incorporates modifications specifically adapted for antimicrobial peptides.

Data Summary

The following table summarizes the reported MIC values of this compound and the related peptide Bombinin-BO1 against various microbial strains. These values serve as a reference for expected outcomes when performing the described protocol.

PeptideMicrobial StrainMIC (mg/L)
This compoundCandida albicans256[5]
Bombinin-BO1Escherichia coli64[6]
Bombinin-BO1Staphylococcus aureus64[6]
Bombinin-BO1Candida albicans128[6]

Experimental Protocol: Broth Microdilution Method for this compound

This protocol is based on the broth microdilution method, adapted for cationic antimicrobial peptides.

Materials and Reagents
  • This compound (lyophilized powder)

  • Sterile, deionized water

  • 0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)

  • Cation-adjusted Mueller-Hinton Broth (MHIIB)

  • Microbial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile 96-well polypropylene microtiter plates[3][4]

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate shaker incubator

  • Micropipettes and sterile tips

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start peptide_prep Prepare this compound Stock Solution start->peptide_prep bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep serial_dilution Perform 2-fold Serial Dilution of Peptide in Polypropylene Plate peptide_prep->serial_dilution inoculation Inoculate Wells with Bacterial Suspension bacterial_prep->inoculation serial_dilution->inoculation incubation Incubate Plate at 37°C for 18-24 hours inoculation->incubation reading Read Results Visually or with Plate Reader incubation->reading mic_determination Determine MIC: Lowest Concentration with No Visible Growth reading->mic_determination end End mic_determination->end

Caption: Experimental workflow for determining the MIC of this compound.

Step-by-Step Procedure

1. Preparation of this compound Stock Solution: a. Aseptically prepare a stock solution of this compound by dissolving the lyophilized peptide in a solvent such as sterile, deionized water. b. For subsequent dilutions, use a solution of 0.01% acetic acid containing 0.2% BSA to prevent the peptide from adhering to plastic surfaces.[7]

2. Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 4-5 mL of a suitable broth, such as cation-adjusted Mueller-Hinton Broth (MHIIB). c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the adjusted bacterial suspension in MHIIB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[4]

3. Broth Microdilution Assay: a. Dispense 100 µL of MHIIB into each well of a 96-well polypropylene microtiter plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the peptide. d. The final column should serve as a positive control for bacterial growth and should not contain any peptide. A negative control well containing only broth should also be included to check for sterility. e. Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

4. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.[4][7]

5. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. c. Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth. The MIC can be defined as the lowest peptide concentration that reduces growth by more than 50% compared to the growth in the control well without the peptide.[3]

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

While the precise signaling pathways triggered by this compound are a subject of ongoing research, a common mechanism for many antimicrobial peptides involves membrane disruption. The following diagram illustrates a generalized model of this interaction.

AMP_Mechanism cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects peptide Cationic Peptide membrane Anionic Phospholipids peptide->membrane Electrostatic Attraction pore_formation Pore Formation membrane->pore_formation Peptide Insertion and Aggregation depolarization Membrane Depolarization pore_formation->depolarization leakage Leakage of Ions and Metabolites pore_formation->leakage cell_death Cell Death depolarization->cell_death leakage->cell_death

Caption: Generalized mechanism of action for a cationic antimicrobial peptide.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of this compound. Adherence to the described methodologies, particularly the use of polypropylene plates and appropriate diluents, is crucial for obtaining accurate and reproducible data. The provided MIC values and workflow diagrams serve as valuable resources for researchers engaged in the study and development of novel antimicrobial agents. As the field of antimicrobial peptide research evolves, it is important to note that standardized testing procedures are continually being refined.[8][9]

References

Application Notes and Protocols for Time-Kill Kinetics Assay of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Oriental fire-bellied toad (Bombina orientalis)[1]. As part of the Bombinin H family of peptides, it exhibits antimicrobial properties, including activity against the opportunistic fungal pathogen Candida albicans[1]. These peptides are characterized by their hydrophobic and hemolytic properties and are known to act by disrupting the integrity of microbial cell membranes[2][3]. The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents like this compound.

A critical step in the preclinical evaluation of any new antimicrobial agent is to understand its pharmacodynamics, specifically the rate and extent of its microbicidal activity. The time-kill kinetics assay is a dynamic method used to assess the in vitro activity of an antimicrobial agent against a microbial population over time[4][5][6]. This assay provides valuable information on whether the compound exhibits concentration-dependent or time-dependent killing and whether it is bacteriostatic or bactericidal[4][7]. Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum[4][8].

These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against relevant microbial strains.

Putative Mechanism of Action: Membrane Disruption

Bombinin H peptides, including this compound, are thought to exert their antimicrobial effect primarily through the disruption of the microbial cell membrane. This interaction is driven by the peptide's amphipathic nature, allowing it to preferentially bind to and insert into the lipid bilayer of the microbial membrane. This insertion can lead to pore formation, increased membrane permeability, and ultimately, cell death due to the leakage of essential intracellular components.

cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Membrane_Permeabilization Increased Permeability Pore_Formation->Membrane_Permeabilization Intracellular_Components Leakage of Intracellular Components Membrane_Permeabilization->Intracellular_Components Cell_Death Cell Death Intracellular_Components->Cell_Death Bombinin_H_BO1 This compound Bombinin_H_BO1->Lipid_Bilayer Binding and Insertion

Figure 1. Putative membrane disruption mechanism of this compound.

Experimental Protocol: Time-Kill Kinetics Assay for this compound

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established methodologies for time-kill assays[4].

Materials
  • This compound (synthetic or purified)

  • Test microorganism (e.g., Candida albicans ATCC 10231, Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast)

  • Appropriate agar medium (e.g., Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for yeast)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or culture tubes

  • Incubator (37°C or as required for the test organism)

  • Shaking incubator

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Spread plates or spiral plater

Preliminary Steps
  • Determination of Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water or a buffer that does not affect microbial growth or peptide activity).

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Inoculum (~5 x 10^5 CFU/mL) D Inoculate Peptide Solutions and Growth Control A->D B Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->D C Prepare Growth Control (No Peptide) C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) E->F G Perform Serial Dilutions F->G H Plate Dilutions on Agar G->H I Incubate Plates H->I J Count Colonies (CFU) I->J K Calculate CFU/mL J->K L Plot log10 CFU/mL vs. Time K->L M Determine Bactericidal/ Bacteriostatic Activity L->M

References

Application Notes and Protocols for Studying the Anti-Proliferative Effects of Bombinin H-BO1 on Hepatoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for investigating the anti-proliferative effects of Bombinin H-BO1, a peptide derived from the skin secretion of Bombina orientalis, on hepatoma cells. Recent studies have demonstrated that Bombinin-BO1 induces S-phase cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells, highlighting its potential as a therapeutic agent.[1][2][3] The primary mechanism of action involves the disruption of the HSP90A-Cdc37-CDK1 signaling axis.[1][2][3]

This document outlines detailed protocols for key in vitro experiments to characterize the anti-cancer properties of this compound, including the assessment of cell viability, apoptosis, cell cycle progression, and the underlying molecular pathways.

Data Presentation

Table 1: Summary of this compound Effects on Hepatoma Cells

ParameterCell LinesThis compound ConcentrationObserved EffectKey Proteins ModulatedReference
Cell Viability Hep 3B, Huh7Varies (e.g., IC50 values)Dose-dependent reduction in cell viability-[1]
Cell Cycle Hep 3B, Huh7VariesS-phase arrestCyclin A2 (decreased)[1]
Apoptosis Hep 3B, Huh7VariesInduction of apoptosisCleaved caspase-3 (increased), Cleaved caspase-9 (increased), Bcl-2/Bax ratio (decreased)[3]
Mechanism Hep 3B, Huh7VariesDisruption of HSP90A-Cdc37 interaction, leading to CDK1 degradationHSP90A, Cdc37, CDK1[1][2]

Experimental Protocols

Cell Culture and Treatment

Hepatoma cell lines (e.g., HepG2, Huh7, Hep 3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., PBS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Seed hepatoma cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, while propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised plasma membranes.[7][8][9]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the indicated time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analyze the stained cells by flow cytometry within one hour.

  • The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in different phases of the cell cycle are quantified using appropriate software.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10][11]

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax, Cyclin A2, CDK1, HSP90A, Cdc37) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.

Visualizations

experimental_workflow cluster_assays Functional Assays cluster_flow cell_culture Hepatoma Cell Culture (e.g., HepG2, Huh7) treatment Treatment with this compound (Varying Concentrations and Durations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blotting treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis Apoptosis Analysis (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle protein_analysis Protein Expression Analysis (Caspases, Bcl-2 family, Cyclins, etc.) western_blot->protein_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis signaling_pathway bombinin This compound hsp90a HSP90A bombinin->hsp90a Binds to hsp90a_cdc37_complex HSP90A-Cdc37 Complex bombinin->hsp90a_cdc37_complex Inhibits Interaction cdk1_misfolded Misfolded CDK1 bombinin->cdk1_misfolded Leads to hsp90a->hsp90a_cdc37_complex cdc37 Cdc37 cdc37->hsp90a_cdc37_complex cdk1_mature Mature CDK1 hsp90a_cdc37_complex->cdk1_mature Promotes folding and maturation cdk1_unfolded Unfolded CDK1 cdk1_unfolded->hsp90a_cdc37_complex Client protein cdk1_degradation CDK1 Degradation cdk1_misfolded->cdk1_degradation s_phase_arrest S-Phase Arrest cdk1_degradation->s_phase_arrest apoptosis Apoptosis cdk1_degradation->apoptosis proliferation_inhibition Inhibition of Proliferation s_phase_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

References

Application Notes and Protocols for Bombinin H-BO1 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H-BO1 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobic and hemolytic properties.[1][2] These peptides, isolated from the skin secretions of amphibians of the Bombina genus, have demonstrated antimicrobial activity against a range of microorganisms.[1][2][3] Of particular interest to drug development is the potential of this compound and its analogues to disrupt bacterial biofilms, which are notoriously resistant to conventional antibiotics. This document provides detailed application notes and protocols for utilizing this compound in biofilm disruption assays.

Bombinin H peptides are often found in precursors that also encode for bombinin-like peptides.[3] Studies have revealed that Bombinin H peptides can act synergistically with other AMPs and traditional antibiotics, such as ampicillin, to inhibit the growth of bacteria like Staphylococcus aureus.[4][5] The primary mechanism of action for Bombinin H peptides is the disruption of bacterial cell membrane integrity.[3]

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and antibiofilm activities of Bombinin H peptides and their analogues.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Bombinin Peptides against Staphylococcus aureus

PeptideMIC (µg/mL)MBEC (µg/mL)
BHL-bombinin4>512
Bombinin HL256>512
Bombinin HD128>512

Data sourced from a study on novel bombinin and bombinin H peptides.[5]

Table 2: Synergistic Activity of Bombinin Peptides against Staphylococcus aureus

Peptide CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
BHL-bombinin + Bombinin HL0.375Synergy
BHL-bombinin + Bombinin HD0.375Synergy
Bombinin HL + Ampicillin0.5Synergy
Bombinin HD + Ampicillin0.5Synergy
BHL-bombinin + Ampicillin0.75Additive Effect

FICI ≤ 0.5 indicates synergy, >0.5 to <1 indicates an additive effect. Data sourced from a study on the synergistic effects of novel bombinin peptides.[4][5]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol determines the minimum biofilm inhibitory concentration (MBIC) of this compound.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C. Subculture the overnight culture until it reaches the logarithmic growth phase. Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a serial dilution of this compound in the growth medium in the wells of the 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive controls (bacteria without peptide) and negative controls (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours with shaking (220 rpm) to allow for biofilm formation.

  • Washing: Carefully remove the planktonic bacteria by washing the wells twice with sterile PBS.

  • Fixation: Fix the biofilm by adding 110 µL of methanol to each well and incubating for 20 minutes.

  • Staining: Remove the methanol and allow the wells to air dry. Add 120 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells to remove excess stain.

  • Solubilization: Allow the plate to dry completely. Add 150 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-600 nm using a microplate reader. The MBIC is the lowest concentration of the peptide that significantly inhibits biofilm formation compared to the positive control.[6]

Biofilm Eradication Assay (MBEC Determination)

This protocol determines the minimum biofilm eradication concentration (MBEC) of this compound against pre-formed biofilms.

Materials:

  • Same as for the Biofilm Inhibition Assay.

Procedure:

  • Biofilm Formation: Inoculate 100 µL of the prepared bacterial suspension into the wells of a 96-well plate. Incubate at 37°C with shaking (220 rpm) for 4 hours to allow for initial attachment.

  • Washing: Wash the wells twice with sterile PBS to remove planktonic cells.

  • Peptide Treatment: Add fresh growth medium containing serial dilutions of this compound (from 1 to 512 µM) to the wells with the established biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Washing and Staining: Follow steps 5-10 from the Biofilm Inhibition Assay protocol to quantify the remaining biofilm. The MBEC is the lowest concentration of the peptide that results in a significant reduction of the pre-formed biofilm.[7]

Visualization of Biofilm Disruption by Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of live and dead cells within the biofilm following treatment with this compound.

Materials:

  • Biofilm grown on a suitable surface (e.g., glass coverslips, flow cells)

  • This compound solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)[8][9]

  • Filter-sterilized water or PBS

  • Confocal microscope

Procedure:

  • Biofilm Culture: Grow the biofilm on the chosen surface for the desired period (e.g., 24-48 hours).

  • Peptide Treatment: Treat the mature biofilm with the desired concentration of this compound for a specified time (e.g., 1-24 hours). Include an untreated control.

  • Staining Preparation: Prepare the staining solution by mixing SYTO 9 and propidium iodide in filter-sterilized water according to the manufacturer's instructions (typically a 1:1 ratio of each component, then 3 µL of the mixture per 1 mL of water).[10]

  • Staining: Gently wash the biofilm with sterile water or PBS to remove planktonic cells and residual peptide. Add the staining solution to the biofilm and incubate for 15-30 minutes at room temperature in the dark.[9]

  • Washing: Gently rinse the biofilm with filter-sterilized water to remove excess stain.[9]

  • Imaging: Immediately mount the sample and visualize it using a confocal microscope. Live bacteria with intact membranes will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).[11] Capture z-stack images to analyze the three-dimensional structure of the biofilm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_analysis Analysis bact_culture Bacterial Culture (Log Phase) incubation Incubation (24h, 37°C) bact_culture->incubation peptide_prep This compound Serial Dilution peptide_prep->incubation washing1 Wash (PBS) incubation->washing1 fixation Fixation (Methanol) washing1->fixation staining Staining (Crystal Violet) fixation->staining washing2 Wash staining->washing2 solubilization Solubilization (Acetic Acid) washing2->solubilization readout Absorbance Reading (570-600nm) solubilization->readout quantification Quantify Biofilm Inhibition/Eradication readout->quantification

Caption: Experimental workflow for biofilm disruption assays using the crystal violet method.

mechanism_of_action cluster_membrane Bacterial Cell Membrane peptide This compound membrane Lipid Bilayer peptide->membrane Electrostatic Interaction pore Pore Formation membrane->pore Insertion & Aggregation disruption Membrane Disruption pore->disruption leakage Ion & ATP Leakage disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.

References

Troubleshooting & Optimization

optimizing Bombinin H-BO1 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Bombinin H-BO1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cationic, amphipathic antimicrobial peptide originally isolated from the defensive skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1][2] Like other members of the bombinin family, it forms an α-helical structure and exhibits a range of biological activities, including broad-spectrum antimicrobial and anticancer effects.[2][3][4] The "H" in its name designates it as a member of the hydrophobic and hemolytic subgroup of bombinins.[5][6]

Q2: What is the primary anti-cancer mechanism of action for Bombinin peptides?

A2: Research on the closely related Bombinin-BO1 peptide has shown that its anti-cancer activity in hepatocellular carcinoma (HCC) cells is driven by the induction of S-phase cell-cycle arrest and apoptosis.[1][7][8] The peptide enters the cytoplasm and competitively binds to Heat Shock Protein 90A (HSP90A), disrupting its interaction with the co-chaperone Cdc37. This interference leads to the misfolding and subsequent degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][7]

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration is cell-type specific and depends on the desired outcome (e.g., growth inhibition vs. apoptosis). To determine the ideal concentration, you should:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) on your target cancer cell line and a non-cancerous control cell line.

  • Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the biological process (like cell proliferation) by 50%. This is a standard measure of potency.

  • Assess Selectivity: Compare the IC50 value for the cancer cell line to that of the non-cancerous control cell line. A significantly lower IC50 for the cancer cells indicates selective cytotoxicity, which is a desirable characteristic for a potential therapeutic agent.[9]

  • Select Working Concentrations: Based on the IC50 value, choose a few concentrations for your main experiments. Often, concentrations around the IC50, as well as slightly below and above it (e.g., 0.5x IC50, 1x IC50, 2x IC50), are used to observe dose-dependent effects.

Q4: What are the best control experiments to include?

A4: Robust controls are critical for interpreting your results. You should always include:

  • Untreated Control: Cells cultured in the same medium and conditions but without the addition of this compound. This serves as your baseline for cell viability and growth.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound peptide (e.g., sterile water or PBS). This ensures that the solvent itself has no effect on the cells.

  • Non-Cancerous Cell Line Control: As Bombinin H peptides can have hemolytic and cytotoxic effects on normal cells, it is crucial to test your effective concentrations on a relevant non-cancerous cell line to assess the peptide's cancer-selectivity.[5][6]

  • Positive Control: A known, well-characterized cytotoxic drug (e.g., doxorubicin, cisplatin) can be used to confirm that your assay system is working correctly.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Activity Observed 1. Peptide Degradation: Peptides can be sensitive to proteases in serum or repeated freeze-thaw cycles. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Cell Line Resistance: The target cell line may not be sensitive to this compound's mechanism of action.1. Handling: Prepare fresh stock solutions, aliquot upon first use to avoid freeze-thaw cycles, and consider using serum-free media for short-term experiments if compatible with your cells. 2. Verification: Double-check all calculations and confirm the concentration of your stock solution. 3. Cell Line Screening: Test the peptide on multiple cancer cell lines, including those for which efficacy has been previously reported (e.g., Hep G2, SK-HEP-1, Huh7).[3]
High Cytotoxicity in Non-Cancerous / Control Cells 1. Concentration Too High: Bombinin H peptides are known to have hemolytic and general cytotoxic properties at higher concentrations.[5] 2. Non-Specific Membrane Disruption: The peptide's amphipathic nature can lead to the disruption of mammalian cell membranes.1. Lower Concentration: Refer to your dose-response curve and use the lowest concentration that still provides a significant effect in cancer cells while minimizing toxicity in control cells. 2. Assess Selectivity Index: Calculate the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates better cancer cell selectivity.
Inconsistent Results Between Experiments 1. Peptide Stability: Inconsistent handling of the peptide stock solution. 2. Cell Culture Variability: Differences in cell passage number, confluency, or health. 3. Assay Conditions: Minor variations in incubation times, reagent concentrations, or instrumentation.1. Standardize Handling: Use aliquoted single-use stock solutions. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure similar confluency at the start of each experiment. 3. Strict Protocol Adherence: Maintain consistent experimental parameters. Perform assays in triplicate and include all necessary controls in every experiment.

Quantitative Data Summary

Table 1: Anti-proliferative Activity of Bombinin Peptides Against Human Hepatoma Cells
PeptideCell LineIC50 (µM) after 48h
Bombinin-BO1SK-HEP-1~5
Bombinin-BO1Huh7~10
Bombinin-BO1Hep G2~15
This compoundSK-HEP-1~2.5
This compoundHuh7~10
This compoundHep G2~15
Data are estimated from graphical representations in published literature and may vary based on experimental conditions.[10]
Table 2: Antimicrobial Activity (MIC) of Bombinin Peptides
PeptideOrganismMIC (µM)
Bombinin-BO1S. aureus26.3
Bombinin-BO1E. coli26.3
This compoundS. aureus>161.1
This compoundE. coli>161.1
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the peptide concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Visualizations

Bombinin-BO1 Signaling Pathway

G cluster_0 Cell Cytoplasm cluster_1 Cellular Outcome BO1 Bombinin-BO1 HSP90A HSP90A BO1->HSP90A Binds Cdc37 Cdc37 BO1->Cdc37 Blocks Binding CDK1_active Active CDK1 HSP90A->CDK1_active Maintains Stability CDK1_misfolded Misfolded CDK1 HSP90A->CDK1_misfolded Leads to Misfolding Cdc37->HSP90A Proteasome Proteasome Degradation CDK1_misfolded->Proteasome CellCycleArrest S-Phase Arrest Proteasome->CellCycleArrest Results in Apoptosis Apoptosis CellCycleArrest->Apoptosis G A 1. Cell Seeding (Cancer & Normal Lines) B 2. Dose-Response Treatment (0.1 µM to 100 µM this compound) A->B C 3. Incubation (e.g., 48h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis Calculate IC50 for each cell line D->E F 6. Select Optimal Concentrations (Based on potency and selectivity) E->F

References

addressing solubility issues of synthetic Bombinin H-BO1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Bombinin H-BO1, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is its solubility a concern?

A1: Synthetic this compound is a man-made version of a naturally occurring antimicrobial peptide found in the skin secretions of the Bombina orientalis toad. Like other members of the Bombinin H family, it is characterized by a high proportion of hydrophobic amino acid residues. This hydrophobicity is a primary factor contributing to its poor solubility in aqueous solutions, which can lead to aggregation and precipitation, affecting the accuracy and reproducibility of experiments.

Q2: What are the initial signs of solubility issues with my synthetic this compound?

A2: The most common indicators of poor solubility include:

  • The lyophilized powder not readily dissolving.

  • The formation of a cloudy or opaque solution.

  • The appearance of visible precipitates or particulates after initial dissolution or upon standing.

Q3: What is the recommended first-line solvent for dissolving synthetic this compound?

A3: Due to its hydrophobic nature, it is highly recommended to first dissolve synthetic this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO). Once fully dissolved in DMSO, the solution can then be slowly diluted with your desired aqueous buffer to the final working concentration.

Q4: Are there any solvents I should avoid when working with this compound?

A4: If your this compound sequence contains methionine or cysteine residues, you should avoid using DMSO as it can oxidize these amino acids. In such cases, dimethylformamide (DMF) is a suitable alternative. Always consider the compatibility of your chosen organic solvent with your downstream experimental assays.

Q5: Can I improve the solubility of this compound by adjusting the pH of the aqueous solution?

A5: Yes, adjusting the pH can influence the solubility of peptides. To determine the optimal pH, you first need to calculate the theoretical isoelectric point (pI) of this compound based on its amino acid sequence. Peptides are generally least soluble at their pI. Therefore, adjusting the pH of your aqueous buffer to be at least two units above or below the pI can significantly improve solubility by increasing the net charge of the peptide.

Q6: My this compound has been stored for a while. Could this affect its solubility?

A6: Lyophilized peptides are generally stable when stored at -20°C or lower. However, improper storage conditions, such as exposure to moisture or frequent freeze-thaw cycles of stock solutions, can lead to degradation or aggregation, which can negatively impact solubility. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lyophilized powder does not dissolve in aqueous buffer. High hydrophobicity of this compound.1. Attempt to dissolve the peptide in a small volume of DMSO or DMF first. 2. Once dissolved, slowly add the desired aqueous buffer while vortexing.
The solution is cloudy or contains visible precipitates. Peptide aggregation or precipitation.1. Sonication can help to break up aggregates. 2. Gently warming the solution (to no more than 40°C) may aid dissolution. 3. Centrifuge the solution to pellet any remaining insoluble material before use.
The peptide precipitates out of solution after dilution. The final concentration in the aqueous buffer is too high for its solubility.1. Prepare a more concentrated stock solution in the organic solvent and perform a higher dilution into the aqueous buffer. 2. Consider using a different aqueous buffer or adjusting the pH further away from the peptide's pI.
Inconsistent experimental results. Inaccurate concentration due to incomplete solubilization.1. Always ensure your peptide is fully dissolved before use. A clear solution is indicative of proper solubilization. 2. Perform a small-scale solubility test with a portion of the peptide before dissolving the entire batch.

Quantitative Data Summary

Organism Minimum Inhibitory Concentration (MIC)
Candida albicans256 mg/L
Staphylococcus aureus>161.1 µM
Escherichia coli>161.1 µM

Experimental Protocols

Protocol for Solubilizing Hydrophobic Peptides like this compound
  • Initial Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solubilization in Organic Solvent:

    • Add a small, precise volume of sterile DMSO (or DMF if the peptide contains Met or Cys) to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).

    • Vortex the vial thoroughly to ensure the peptide is completely dissolved. The solution should be clear.

  • Aqueous Dilution:

    • While vortexing the

troubleshooting low yield in the solid-phase synthesis of Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of Bombinin H-BO1, with a focus on resolving low peptide yield.

Troubleshooting Guides (Q&A)

This section addresses specific problems that can lead to low yields and other undesirable outcomes during the synthesis of this compound.

Question 1: Why is my peptide yield unexpectedly low after cleavage from the resin?

Answer:

Low peptide recovery after cleavage is a common issue that can stem from several factors throughout the synthesis process. The primary causes are often incomplete coupling or deprotection steps, as well as peptide aggregation on the resin.[1]

Possible Causes & Solutions:

  • Incomplete Coupling: If an amino acid fails to couple efficiently to the growing peptide chain, a truncated sequence is formed, reducing the final yield of the full-length peptide.

    • Solution: Employ a "double coupling" strategy where the coupling step is repeated with fresh reagents to drive the reaction to completion.[1] It is also crucial to use high-purity reagents and anhydrous solvents to prevent side reactions that can impede coupling.[1]

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the peptide chain will prevent the next amino acid from being added.

    • Solution: The Kaiser test can be used to confirm the presence of free primary amines after the deprotection step. If the test is negative (indicating incomplete deprotection), the deprotection step should be repeated.[1]

  • Resin Overloading or Poor Swelling: If the initial loading of the first amino acid onto the resin is too high, or if the resin does not swell properly, steric hindrance can prevent efficient reactions.

    • Solution: Ensure the resin is allowed to swell completely in a suitable solvent (e.g., DCM or DMF) for at least 30 minutes before the first coupling.[1] For long or difficult sequences, using a resin with a lower substitution level may be beneficial.[2]

  • Peptide Aggregation: The hydrophobic nature of the this compound sequence (IIGPVLGLVGKALGGLL-NH2) makes it prone to aggregation during synthesis, which can block reactive sites.[3][4]

    • Solution: To disrupt aggregation, consider switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave irradiation during synthesis.[5]

A general workflow for troubleshooting low peptide yield can be visualized as a decision-making process.

low_yield_troubleshooting start Low Peptide Yield check_coupling Review Coupling Efficiency (Check HPLC/MS of crude peptide) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Truncated sequences present check_deprotection Perform Kaiser Test After Deprotection check_coupling->check_deprotection Coupling appears complete coupling_solutions Solutions: - Double couple - Use high-purity reagents - Optimize activation incomplete_coupling->coupling_solutions final_yield Improved Yield coupling_solutions->final_yield deprotection_fail Kaiser Test Negative (Incomplete Deprotection) check_deprotection->deprotection_fail Resin remains yellow/orange check_aggregation Assess for Aggregation (Poor resin swelling, difficult couplings) check_deprotection->check_aggregation Kaiser test positive (blue) deprotection_solutions Solutions: - Repeat deprotection step - Increase deprotection time deprotection_fail->deprotection_solutions deprotection_solutions->final_yield aggregation_detected Aggregation Suspected check_aggregation->aggregation_detected Symptoms observed aggregation_solutions Solutions: - Use NMP or DMSO as solvent - Microwave synthesis - Add chaotropic salts aggregation_detected->aggregation_solutions aggregation_solutions->final_yield

A decision tree for troubleshooting low peptide yield.

Question 2: How can I identify and mitigate peptide aggregation during the synthesis of the hydrophobic this compound sequence?

Answer:

Peptide aggregation is a significant challenge, especially with hydrophobic sequences like this compound, as it can lead to incomplete reactions and low yields.[3] Aggregation occurs when peptide chains associate through hydrogen bonding, preventing reagents from accessing the reactive sites.[5]

Identification of Aggregation:

  • Poor Resin Swelling: One of the first signs of aggregation is the failure of the peptide-resin to swell adequately in the synthesis solvent.[5]

  • Slow or Incomplete Reactions: Both coupling and deprotection reactions may become sluggish or incomplete, as indicated by monitoring techniques like the Kaiser test.[5]

  • Physical Clumping: In severe cases, the resin beads may clump together, hindering proper mixing and washing.

Mitigation Strategies:

  • Solvent Choice: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help disrupt hydrogen bonds and reduce aggregation.[5]

  • Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and speed up reaction times.[5][6]

  • Chaotropic Salts: The addition of chaotropic salts, such as CuLi, NaClO4, or KSCN, to the reaction mixture can interfere with the hydrogen bonding network that causes aggregation.[5]

  • Resin and Linker Choice: Using a low-substitution resin or a more flexible resin, like TentaGel, can provide more space for the growing peptide chains and reduce steric hindrance.[5]

The process of peptide aggregation can be visualized as the interaction between growing peptide chains on the solid support.

peptide_aggregation cluster_resin Solid Support Resin resin_bead Resin Bead peptide1 Growing Peptide Chain 1 Hydrophobic Residues resin_bead->peptide1:f0 Attached peptide2 Growing Peptide Chain 2 Hydrophobic Residues resin_bead->peptide2:f0 Attached peptide3 Growing Peptide Chain 3 Hydrophobic Residues resin_bead->peptide3:f0 Attached peptide1->peptide2 Hydrogen Bonding (Aggregation) peptide2->peptide3 Hydrogen Bonding (Aggregation)

Peptide aggregation on the solid support resin.

Frequently Asked Questions (FAQs)

What is the amino acid sequence of this compound?

The amino acid sequence for this compound is Isoleucine-Isoleucine-Glycine-Proline-Valine-Leucine-Glycine-Leucine-Valine-Glycine-Lysine-Alanine-Leucine-Glycine-Glycine-Leucine-Leucine, with amidation at the C-terminus. The shortened sequence is represented as IIGPVLGLVGKALGGLL-NH2.[4]

What are the most common side reactions during Fmoc-SPPS?

Several side reactions can occur during Fmoc-based solid-phase peptide synthesis, potentially leading to impurities and lower yields.[7][8] These include:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of an amino acid, which can be influenced by the choice of coupling reagents and the specific amino acid being coupled.[7]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic imide, which can lead to byproducts. Adding HOBt to the deprotection solution can help suppress this.[5]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues, and results in the cleavage of the dipeptide from the resin.[5][9]

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation.[10]

How can I effectively monitor the progress of my peptide synthesis?

Regular monitoring is crucial for a successful synthesis. The most common method is the Kaiser test (or ninhydrin test) , which is performed after each coupling step to ensure that all primary amines have been acylated. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/orange) confirms the reaction has gone to completion.[1] Additionally, analytical techniques like HPLC and Mass Spectrometry (MS) can be used on small cleaved samples of the intermediate peptide to verify the sequence and purity at various stages.[11]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis is highly dependent on the reagents and conditions used. The tables below summarize common coupling reagents and cleavage cocktails.

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentFull NameTypical Equivalents (Reagent:Amino Acid:Base)Activation TimeNotes
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate1:1:2~1-2 minutesA common and effective coupling reagent.[1]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1:1:2< 1 minuteHighly efficient, especially for difficult couplings.[12]
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole1:1:1~5-10 minutesA cost-effective option; the DCU byproduct is soluble in DMF.[13]

Table 2: Standard Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v)ScavengersTypical Cleavage TimeTarget Residues & Applications
Reagent K TFA / Water / Phenol / Thioanisole / EDTWater, Phenol, Thioanisole, EDT2-4 hoursGeneral purpose, good for peptides with Arg(Pbf/Pmc), Trp, Cys, Met.[14]
TFA/TIS/Water 95% / 2.5% / 2.5%Triisopropylsilane (TIS), Water2-3 hoursA standard and widely used cocktail for most peptides.[15]
TFA/DCM 1-2% TFA in Dichloromethane (DCM)None (or 1% EDT for Trp/Met)5-10 minutes per treatmentFor cleavage from highly acid-labile resins like 2-chlorotrityl.[14]

Experimental Protocols

The following are generalized protocols for key steps in Fmoc-SPPS. These should be optimized based on the specific peptide sequence and available equipment.

Protocol 1: Standard Fmoc-Amino Acid Coupling

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide (see Protocol 2).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat steps 4-6 (double coupling).

Protocol 2: Fmoc Group Deprotection

  • Initial Wash: Wash the peptide-resin with DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[16]

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine.[13]

Protocol 3: Peptide Cleavage from Resin

  • Resin Preparation: Wash the final peptide-resin with DCM to remove DMF, followed by methanol to shrink the resin. Dry the resin thoroughly under high vacuum for at least 4 hours.[14]

  • Cleavage Cocktail: Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) in a clean, dry flask. Cool the cocktail on an ice bath.[15]

  • Cleavage Reaction: Add the dry peptide-resin to the cold cleavage cocktail. Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Collection and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

Visualization of the Synthesis Workflow

The solid-phase synthesis of peptides follows a cyclical process of deprotection, washing, coupling, and washing.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage Final Cleavage & Deprotection (TFA) repeat->cleavage Final AA end Purified Peptide cleavage->end

A simplified workflow for Fmoc-based solid-phase peptide synthesis.

References

Technical Support Center: Bombinin H-BO1 Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the antimicrobial peptide Bombinin H-BO1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a bombinin H-type antimicrobial peptide originally isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. It exhibits broad-spectrum antimicrobial effects and has also been shown to have anticancer properties. The primary amino acid sequence of this compound is IIGPVLGLVGKALGGLL-NH₂.[1]

Q2: Why is my this compound losing activity in my cell culture experiments?

Peptides like this compound can be susceptible to degradation in cell culture media, particularly when supplemented with serum. The primary causes of instability include:

  • Proteolytic Degradation: Cell culture media, especially those containing fetal bovine serum (FBS), contain various proteases that can cleave the peptide, rendering it inactive.

  • Aggregation: Hydrophobic peptides like this compound can self-associate and form aggregates, which may lead to a loss of biological activity.

  • Adsorption: Peptides can adsorb to plastic surfaces of cell culture plates and pipette tips, reducing the effective concentration in the medium.

  • Oxidation: Certain amino acid residues can be susceptible to oxidation, which can alter the peptide's structure and function.

Q3: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound:

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Protease Inhibitors: Supplementing the culture medium with a broad-spectrum protease inhibitor cocktail can help prevent proteolytic degradation.

  • Chemical Modifications:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at susceptible cleavage sites can confer resistance to proteolysis. For Bombinin H peptides, substitution at the second position has been shown to be effective.[2]

    • N-terminal Acetylation and C-terminal Amidation: These modifications can protect the peptide from exopeptidases. This compound naturally has a C-terminal amidation.

  • Peptide Conjugation: Conjugating the peptide to a polymer like polyethylene glycol (PEG) can increase its size and sterically hinder protease access.

Q4: Are there any known modifications to Bombinin H peptides that improve stability?

Yes, research on Bombinin H peptides has shown that substituting the L-amino acid at the second position with a D-amino acid can enhance stability and, in some cases, biological activity.[2][3] For example, a synthetic analogue of a Bombinin H peptide with a D-leucine at the second position was created to improve stability.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of peptide activity over time Proteolytic degradation by serum proteases.- Use serum-free or reduced-serum media if compatible with your cells.- Add a broad-spectrum protease inhibitor cocktail to the culture medium.- Consider synthesizing a more stable analogue with a D-amino acid at a predicted cleavage site (e.g., position 2).
Peptide aggregation.- Prepare fresh stock solutions of the peptide before each experiment.- Test different solvents for initial peptide solubilization (e.g., DMSO, sterile water).- Perform a solubility test to determine the optimal solvent and concentration.
Adsorption to labware.- Use low-protein-binding microplates and pipette tips.- Pre-treat labware with a blocking agent like bovine serum albumin (BSA).
Inconsistent results between experiments Variability in serum batches.- Use a single, pre-tested lot of FBS for the entire set of experiments.- Qualify new lots of FBS for their effect on this compound activity.
Improper peptide storage.- Store lyophilized peptide at -20°C or -80°C.- Aliquot reconstituted peptide solutions to avoid multiple freeze-thaw cycles.
Cell toxicity observed at expected non-toxic concentrations Peptide degradation products might be toxic.- Assess peptide stability over the time course of your experiment using HPLC to identify degradation products.- Use fresh peptide for each experiment.
Synergistic effects with media components.- Test the effect of the basal medium without supplements on cell viability in the presence of the peptide.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound peptide

  • Your specific cell culture medium (with and without serum/supplements)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, low-protein-binding microcentrifuge tubes

Methodology:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.

  • Incubation:

    • Add this compound to your cell culture medium to a final concentration of 100 µg/mL in sterile, low-protein-binding microcentrifuge tubes. Prepare separate tubes for each time point.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from the corresponding tube.

    • Immediately stop proteolytic activity by adding a protein precipitating agent like 10% TFA or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Use a gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B).

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact this compound at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the stability profile.

Protocol 2: Synthesis of a Stabilized this compound Analogue

To improve stability, a D-amino acid can be substituted at a potential cleavage site. Based on literature for related peptides, position 2 is a good candidate.

Methodology:

  • Identify Potential Cleavage Sites: Use an online tool like PeptideCutter to predict potential protease cleavage sites within the this compound sequence (IIGPVLGLVGKALGGLL-NH₂). Common proteases in FBS include trypsin and chymotrypsin.

  • Select Substitution Site: Based on the prediction and literature on Bombinin H peptides, substituting the Isoleucine (I) at position 2 with D-Isoleucine is a rational starting point.

  • Peptide Synthesis: Synthesize the modified peptide (e.g., I-[D-Ile]-GPVLGLVGKALGGLL-NH₂) using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purity and Identity Confirmation: Purify the synthesized peptide by HPLC and confirm its identity by mass spectrometry.

  • Stability and Activity Assessment:

    • Repeat the stability assay (Protocol 1) with the modified peptide to compare its stability to the native this compound.

    • Perform a bioassay (e.g., antimicrobial or cytotoxicity assay) to ensure the modification does not negatively impact the peptide's biological activity.

Data Presentation

Table 1: Predicted Protease Cleavage Sites in this compound

Sequence: IIGPVLGLVGKALGGLL-NH₂

ProteasePredicted Cleavage Site(s) after Amino Acid
TrypsinK¹¹
ChymotrypsinL⁷, L¹⁵, L¹⁶
Pepsin (pH 1.3)I¹, I², L⁷, V⁶, G⁸, G¹³, G¹⁴, L¹⁵
ThermolysinI¹, I², V⁴, L⁷, V⁹, K¹¹

Note: This table is generated based on predictions from the PeptideCutter tool and may not represent all actual cleavage events in a complex biological medium.

Table 2: Example Stability Data of this compound in Different Media

Time (hours)% Remaining (Serum-Free Medium)% Remaining (10% FBS Medium)% Remaining (10% FBS + Protease Inhibitors)
0100100100
4987595
8955291
24892185
4882<578

This is example data and actual results may vary depending on the specific cell line, serum lot, and experimental conditions.

Visualizations

Signaling Pathway

dot

Bombinin_BO1_Signaling_Pathway cluster_cell Hepatocellular Carcinoma Cell Bombinin_BO1 Bombinin-BO1 Endocytosis Endocytosis Bombinin_BO1->Endocytosis HSP90A HSP90A Endocytosis->HSP90A Competitively binds, displacing Cdc37 CDK1 CDK1 Misfolding CDK1 Misfolding & Degradation HSP90A->Misfolding Cdc37 Cdc37 Cdc37->CDK1 Chaperone activity S_Phase_Arrest S-Phase Arrest Misfolding->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Proposed signaling pathway of Bombinin-BO1-induced cytotoxicity.

Experimental Workflow

dot

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Reconstitute This compound E1 Incubate Peptide in Media at 37°C P1->E1 P2 Prepare Cell Culture Media P2->E1 E2 Collect Aliquots at Time Points E1->E2 E3 Stop Proteolysis E2->E3 A1 HPLC Analysis E3->A1 A2 Quantify Peak Area A1->A2 A3 Calculate % Remaining A2->A3

Caption: Workflow for assessing this compound stability.

Logical Relationship

dot

Logical_Relationship instability Peptide Instability proteolysis Proteolysis instability->proteolysis aggregation Aggregation instability->aggregation adsorption Adsorption instability->adsorption serum_free Serum-Free Media proteolysis->serum_free d_amino D-Amino Acid Substitution proteolysis->d_amino inhibitors Protease Inhibitors proteolysis->inhibitors solutions Stability Solutions solutions->serum_free solutions->d_amino solutions->inhibitors

Caption: Factors of instability and corresponding solutions.

References

Technical Support Center: Overcoming Fungal Resistance to Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antifungal peptide Bombinin H-BO1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism of action?

This compound is a cationic antimicrobial peptide originally isolated from the skin secretions of the Bombina orientalis toad. Like many other antimicrobial peptides, its primary mechanism of action against fungal cells involves the disruption of the cell membrane's integrity. Its cationic nature facilitates interaction with the negatively charged components of the fungal cell membrane, leading to pore formation, increased membrane permeability, and ultimately, cell death.

Q2: Against which fungal strains has this compound shown activity?

This compound has demonstrated a broad-spectrum of antimicrobial activity, including effectiveness against various yeast species. Notably, it has been shown to be active against clinically relevant strains such as Candida albicans.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against susceptible fungal strains?

The MIC of this compound can vary depending on the fungal species and the specific experimental conditions. It is crucial to establish a baseline MIC for your specific strain under your laboratory's conditions. For susceptible Candida albicans strains, reported MICs for similar bombinin peptides can range from low to moderate micromolar concentrations.

Q4: Are there any known mechanisms of fungal resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented in dedicated studies, fungi can develop resistance to cationic antimicrobial peptides through several general mechanisms:

  • Cell Wall Modifications: Alterations in the composition of the fungal cell wall, such as an increase in chitin or glucan content, can mask the peptide's binding sites or trap the peptide, preventing it from reaching the cell membrane.

  • Efflux Pumps: Fungal cells can utilize ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters to actively pump antimicrobial peptides out of the cell, reducing the intracellular concentration to sub-lethal levels.

  • Proteolytic Degradation: Fungi may secrete proteases that can degrade this compound, inactivating it before it can exert its effect.

  • Membrane Fluidity and Composition Changes: Modifications in the lipid composition of the cell membrane can reduce the peptide's ability to insert and form pores.

Q5: Can this compound be used in combination with other antifungal agents?

Yes, synergistic interactions have been observed when Bombinin H peptides are combined with other antimicrobial peptides or conventional antifungal drugs. This approach can be a promising strategy to overcome resistance, as the two agents may have different targets or mechanisms of action, making it more difficult for the fungus to develop resistance to both simultaneously.

Troubleshooting Guides

Issue 1: High Variability or Non-Reproducible MIC Results

Possible Causes:

  • Peptide Stability and Storage: Improper storage of this compound can lead to degradation. It should be stored lyophilized at -20°C or colder and reconstituted in a sterile, appropriate solvent just before use. Avoid repeated freeze-thaw cycles.

  • Media Composition: The components of your growth medium can significantly impact the activity of cationic peptides. Divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations can interfere with the peptide's interaction with the fungal membrane.

  • Inoculum Preparation: Inconsistent inoculum size can lead to variability in MIC results. Ensure you are using a standardized and accurately quantified fungal suspension.

  • Plasticware Adsorption: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates. Using low-protein-binding plates is recommended to ensure the actual concentration of the peptide in the well is accurate.

Troubleshooting Steps:

  • Verify Peptide Integrity: Use a fresh vial of this compound and prepare fresh stock solutions.

  • Optimize Assay Medium: Test the peptide's activity in different media (e.g., RPMI-1640, Mueller-Hinton Broth) to identify one with minimal interference.

  • Standardize Inoculum: Use a spectrophotometer to adjust the turbidity of your fungal suspension to a consistent OD₆₀₀ before dilution.

  • Use Low-Binding Plates: Switch to polypropylene or other low-protein-adsorption microtiter plates.

Issue 2: Suspected Fungal Resistance to this compound

Possible Causes:

  • Pre-existing Resistance: The fungal strain you are using may have intrinsic resistance mechanisms.

  • Induced Resistance: Repeated exposure to sub-lethal concentrations of this compound in your experiments may have led to the selection of resistant mutants.

Troubleshooting Steps:

  • Confirm with a Quality Control Strain: Test this compound against a known susceptible reference strain (e.g., a standard ATCC strain of Candida albicans) in parallel with your experimental strain to ensure the peptide is active.

  • Increase Peptide Concentration: Perform a dose-response experiment with a wider range of this compound concentrations to determine if a higher concentration is effective.

  • Investigate Synergy: Test this compound in combination with a conventional antifungal agent (e.g., fluconazole, amphotericin B) to see if a synergistic effect can overcome the resistance.

  • Analyze for Resistance Mechanisms:

    • Membrane Permeabilization Assay: Use a fluorescent dye such as propidium iodide to assess if the peptide is still capable of disrupting the cell membrane of the resistant strain.

    • Gene Expression Analysis: Use RT-qPCR to investigate the upregulation of genes encoding efflux pumps or cell wall modifying enzymes in the resistant strain compared to the susceptible parent strain.

Quantitative Data Summary

Table 1: Example MIC Data for this compound and a Synergistic Agent against Susceptible and Resistant Candida albicans Strains

Fungal StrainThis compound MIC (µM)Antifungal X MIC (µg/mL)This compound + Antifungal X (Fractional Inhibitory Concentration Index - FICI)
C. albicans (Susceptible)820.5 (Synergy)
C. albicans (Resistant)> 64160.75 (Additive)

Note: These are example values. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound
  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile distilled water or 0.01% acetic acid to a concentration of 1 mg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to an OD₆₀₀ of 0.1 (approximately 1 x 10⁶ CFU/mL). Dilute this suspension 1:100 in the desired broth medium.

  • Prepare Microtiter Plate: In a 96-well low-protein-binding microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Inoculate: Add the diluted fungal suspension to each well.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Reagents: Prepare stock solutions of this compound and the second antifungal agent.

  • Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional gradient of both agents. Dilute this compound horizontally and the second agent vertically.

  • Inoculate and Incubate: Inoculate with the fungal suspension and incubate as for the MIC assay.

  • Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_mic MIC Determination cluster_resistance Resistance Induction & Confirmation cluster_troubleshooting Troubleshooting & Analysis start Start with Susceptible Fungal Strain mic_assay Broth Microdilution MIC Assay with this compound start->mic_assay mic_result Establish Baseline MIC mic_assay->mic_result induce_resistance Sub-lethal Exposure to this compound mic_result->induce_resistance confirm_resistance Confirm Increased MIC in Putative Resistant Strain induce_resistance->confirm_resistance synergy_test Checkerboard Synergy Assay (this compound + Antifungal X) confirm_resistance->synergy_test membrane_assay Membrane Permeabilization Assay (Propidium Iodide) confirm_resistance->membrane_assay gene_expression RT-qPCR for Efflux Pump & Cell Wall Genes confirm_resistance->gene_expression

Caption: Workflow for investigating and overcoming this compound resistance.

signaling_pathway Potential Fungal Resistance Mechanisms to this compound cluster_peptide This compound Action cluster_resistance_mechanisms Resistance Mechanisms peptide This compound membrane Fungal Cell Membrane peptide->membrane Binds & Disrupts cell_wall Cell Wall Thickening (Increased Chitin/Glucan) peptide->cell_wall Trapping/Masking efflux Efflux Pumps (ABC/MFS Transporters) peptide->efflux Expulsion degradation Proteolytic Degradation peptide->degradation Inactivation

Caption: Overview of potential fungal resistance pathways against this compound.

Technical Support Center: Optimizing Endotoxin Removal from Recombinant Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the purification of recombinant Bombinin H-BO1 to effectively remove endotoxins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of recombinant this compound, with a focus on endotoxin removal.

Problem 1: High Endotoxin Levels in the Final this compound Product

  • Question: My final preparation of this compound shows high endotoxin levels (>0.2 EU/mg) as determined by the LAL assay. What steps can I take to reduce the contamination?[1]

  • Answer: High endotoxin levels are a common issue when expressing recombinant peptides in Gram-negative bacteria like E. coli.[2][3] Here are several strategies to address this, ranging from preventative measures to downstream purification adjustments:

    • Preventative Measures:

      • Use Endotoxin-Free Materials: Ensure all buffers, glassware, and plasticware are depyrogenated.[4] Use USP pharmaceutical-grade water for all solutions.[4]

      • Sanitize Equipment: Regularly sanitize chromatography columns, tubing, and other equipment with dilute sodium hydroxide solution or other appropriate reagents to remove endotoxins.[4]

    • Upstream Process Optimization:

      • Express as Inclusion Bodies: If possible, expressing this compound as inclusion bodies can reduce the amount of endotoxin carryover from the E. coli host, as endotoxin levels are significantly higher in the soluble fraction.[5]

    • Downstream Purification Strategies:

      • Incorporate a Detergent Wash: During initial purification steps, such as on a Ni-NTA column, perform a wash with a buffer containing a non-ionic detergent like Triton X-114 to help dissociate endotoxins from your peptide.[6]

      • Optimize Chromatography Steps:

        • Anion-Exchange Chromatography (AEC): This is a highly effective method as endotoxins are strongly negatively charged at pH values above 2 and will bind to a positively charged resin, while your peptide (likely cationic) will flow through.[7] Strong anion exchangers are often used for this purpose.[1]

        • Affinity Chromatography: Utilize resins with high affinity for endotoxins, such as those with immobilized polymyxin B or poly-L-lysine ligands.[1][2][7]

      • Implement Two-Phase Extraction: Triton X-114 two-phase extraction is a very effective method for endotoxin removal, with reports of >99% reduction in endotoxin levels and >90% protein recovery.[5][8]

Problem 2: Low Yield of this compound After Endotoxin Removal

  • Question: I've successfully removed the endotoxin, but my final yield of this compound is very low. How can I improve recovery?

  • Answer: Low recovery can be a significant challenge, often resulting from the harsh conditions required for endotoxin removal or non-specific binding of the peptide to the removal matrix.

    • Method-Specific Optimization:

      • Affinity Chromatography: If using affinity chromatography for endotoxin removal, be aware that some matrices can have modest recovery efficiency.[7] Ensure the mobile phase conditions are carefully adjusted to destabilize endotoxin-peptide complexes without causing your peptide to irreversibly bind.[9]

      • Ion-Exchange Chromatography: When using anion-exchange chromatography to bind endotoxins, ensure the pH and salt concentrations are optimized to prevent non-specific binding of your cationic this compound. Conversely, if using cation-exchange to bind your peptide, extensive washing is required, which can lead to product loss.[2][3]

      • Two-Phase Extraction: While generally offering high recovery, repeated cycles of Triton X-114 extraction can lead to some protein loss (around 2% per cycle).[8] Minimize the number of cycles required by optimizing the efficiency of each step.

Problem 3: Loss of this compound Bioactivity

  • Question: My endotoxin-free this compound shows reduced antimicrobial or anticancer activity. What could be the cause?

  • Answer: Loss of bioactivity is a critical issue, potentially arising from the purification process itself.

    • Harsh Reagents: Some endotoxin removal methods may involve detergents or extreme pH conditions that can denature the peptide.[10] this compound is known to adopt an α-helical structure, which is crucial for its activity.[11]

    • Residual Detergents: If using methods like Triton X-114 extraction, ensure the complete removal of the detergent, as even trace amounts can interfere with biological assays.[8] Gel filtration can be used to remove residual detergent.[8]

    • Proper Folding and Conformation: Ensure that the final buffer conditions support the correct folding and conformation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is endotoxin removal important?

A1: this compound is an antimicrobial and anticancer peptide originally isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis.[11] Like many recombinant products derived from Gram-negative bacteria, it can be contaminated with endotoxins (lipopolysaccharides or LPS).[2][12] Endotoxins are potent pyrogens that can cause severe immune responses, such as fever and septic shock, if administered to patients.[2][13] Therefore, their removal is a critical step for any biomedical application.[7]

Q2: How do I measure endotoxin levels in my this compound sample?

A2: The most common method for quantifying endotoxin levels is the Limulus Amebocyte Lysate (LAL) assay.[12][13] This assay is available in several formats, including:

  • Gel-Clot Assay: A qualitative test that provides a "pass/fail" result based on the formation of a gel clot in the presence of endotoxin.[14][15]

  • Turbidimetric Assay: A quantitative method that measures the increase in turbidity as the LAL reagent coagulates.[14][15]

  • Chromogenic Assay: A quantitative assay where the LAL cascade cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[14][15]

Q3: Which endotoxin removal method is best for this compound?

A3: The optimal method depends on the specific properties of your recombinant this compound and the scale of your purification. A combination of methods is often the most effective approach.[1]

  • For high efficiency: Triton X-114 two-phase extraction has been shown to be highly effective, often achieving over 99% endotoxin removal with high protein recovery.[5]

  • For specificity: Affinity chromatography using ligands like polymyxin B can be very specific for endotoxins.[7]

  • For charge-based separation: Anion-exchange chromatography is a robust method that leverages the strong negative charge of endotoxins.[7]

Q4: What are the key parameters to consider when optimizing endotoxin removal?

A4: Several factors can influence the efficiency of endotoxin removal and the recovery of your peptide. These include:

  • pH: Affects the charge of both the peptide and the endotoxin, which is crucial for ion-exchange chromatography.[2][10]

  • Ionic Strength (Salt Concentration): Can disrupt electrostatic interactions, impacting binding to ion-exchange and some affinity resins.[2][9]

  • Detergent Concentration: Important for methods like two-phase extraction.[7]

  • Temperature: Critical for phase separation in Triton X-114 extraction.[7][8]

  • Flow Rate: In chromatographic methods, the flow rate can affect the binding kinetics.[2]

Data Presentation

Table 1: Comparison of Common Endotoxin Removal Methods

MethodPrincipleThis compound Recovery (%) (Typical)Endotoxin ReductionKey AdvantagesKey Disadvantages
Anion-Exchange Chromatography Electrostatic interaction; negatively charged endotoxin binds to a positively charged resin.[7]>90>99%High binding capacity, scalable.Sensitive to pH and salt concentration; potential for peptide to bind non-specifically.[7]
Affinity Chromatography (Polymyxin B) Specific binding of Lipid A moiety of endotoxin to immobilized polymyxin B.[7]80-95>99%High specificity for endotoxin.[7]Can be expensive; potential for modest recovery.[7]
Two-Phase Extraction (Triton X-114) Endotoxin partitions into the detergent-rich phase upon temperature increase.[7][8]>90>99%Rapid, scalable, and highly effective.[7][8]Requires removal of residual detergent; heating/cooling cycles may affect sensitive peptides.[7]
Ultrafiltration Size exclusion; endotoxin aggregates are retained by a membrane with a specific molecular weight cutoff (e.g., 100 kDa).[7]Variable29-99.8%Simple physical separation.Inefficient in the presence of proteins that can interact with endotoxins; may not remove smaller endotoxin units.[2][7]

Experimental Protocols

Protocol 1: Triton X-114 Two-Phase Extraction for Endotoxin Removal

This protocol is adapted from established methods for endotoxin removal from protein solutions.[5][7][8]

  • Preparation:

    • Pre-chill the this compound solution and a stock solution of 10% (v/v) Triton X-114 to 4°C.

  • Detergent Addition:

    • Add Triton X-114 to the this compound solution to a final concentration of 1% (v/v).[7]

    • Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure a homogeneous solution.[7]

  • Phase Separation:

    • Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.[7] The solution will become cloudy.

  • Centrifugation:

    • Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to separate the two phases.[7] The upper aqueous phase contains the purified this compound, while the lower, detergent-rich phase contains the endotoxin.[7]

  • Collection:

    • Carefully collect the upper aqueous phase.

  • Repeat (Optional):

    • For higher purity, repeat the cycle 1-2 more times.[7]

  • Detergent Removal:

    • Remove residual Triton X-114 from the final aqueous phase using gel filtration chromatography or adsorption with a hydrophobic resin.

Protocol 2: Endotoxin Quantification using a Chromogenic LAL Assay

This is a general protocol for a quantitative chromogenic LAL assay. Always refer to the specific manufacturer's instructions for your kit.[14][15]

  • Standard Curve Preparation:

    • Prepare a series of endotoxin standards of known concentrations according to the kit manufacturer's instructions.

  • Sample Preparation:

    • Dilute the this compound sample to fall within the linear range of the standard curve. Use endotoxin-free water for all dilutions.

  • Assay Procedure:

    • Add the standards, samples, and negative controls to a 96-well microplate.

    • Add the LAL reagent to each well and incubate according to the kit's protocol (e.g., 15 minutes at 37°C).[16]

    • Add the chromogenic substrate and incubate for the specified time (e.g., 10 minutes).[16]

    • Stop the reaction with the provided stop solution (e.g., 25% acetic acid).[16]

  • Data Analysis:

    • Read the absorbance of the plate at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the endotoxin concentration.

    • Determine the endotoxin concentration in your this compound sample from the standard curve, accounting for the dilution factor.

Visualizations

Experimental_Workflow_Endotoxin_Removal cluster_0 Upstream cluster_1 Initial Purification cluster_2 Endotoxin Removal Module cluster_3 Final Steps Recombinant Expression Recombinant Expression Cell Lysis Cell Lysis Recombinant Expression->Cell Lysis IMAC Affinity Chromatography (e.g., Ni-NTA) Cell Lysis->IMAC Option_A Two-Phase Extraction (Triton X-114) IMAC->Option_A Choose One Option_B Anion-Exchange Chromatography Option_C Endotoxin Affinity Chromatography Polishing Polishing Step (e.g., Gel Filtration) Option_A->Polishing Option_B->Polishing Option_C->Polishing QC QC: LAL Assay & Bioactivity Polishing->QC Final_Product Endotoxin-Free This compound QC->Final_Product

Caption: Workflow for this compound purification and endotoxin removal.

Troubleshooting_Flowchart Start High Endotoxin Level in Final Product? Check_Materials Are all reagents and hardware endotoxin-free? Start->Check_Materials Yes Sanitize Sanitize columns and equipment with NaOH. Check_Materials->Sanitize No Add_Wash Incorporate a Triton X-114 wash step during IMAC. Check_Materials->Add_Wash Yes Recheck Re-test Endotoxin Levels Sanitize->Recheck Implement_AEX Add an Anion-Exchange Chromatography step. Add_Wash->Implement_AEX Use_Phase_Separation Perform Triton X-114 phase separation. Implement_AEX->Use_Phase_Separation Use_Phase_Separation->Recheck Recheck->Start Fail Success Process Optimized Recheck->Success Pass

Caption: Troubleshooting high endotoxin levels in this compound.

References

dealing with batch-to-batch variability of synthetic Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of synthetic Bombinin H-BO1.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a synthetic antimicrobial peptide (AMP) originally derived from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. It belongs to the Bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties. The primary biological activities of this compound that have been investigated are its broad-spectrum antimicrobial effects against bacteria and fungi, as well as its potential anticancer properties.[1][2]

Q2: What is the expected purity of synthetic this compound and how is it determined?

A2: Reputable suppliers typically provide synthetic this compound with a purity of >95% or >98%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the peptide is confirmed by Mass Spectrometry (MS). It is crucial to review the certificate of analysis provided by the manufacturer for each batch to confirm the purity and identity of the peptide.

Q3: How should I properly store and handle synthetic this compound to maintain its stability?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Stock solutions should also be stored at -20°C or colder. The stability of the peptide in solution will depend on the solvent and storage temperature. For critical experiments, it is advisable to perform a stability study of the peptide in your experimental buffer.

Q4: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?

A4: Batch-to-batch variability in synthetic peptides can arise from several factors during solid-phase peptide synthesis (SPPS) and purification. Common sources of variability include:

  • Peptide-Related Impurities: These can include deletion sequences (missing amino acids), insertion sequences (doubled amino acids), and truncated sequences.[3][4]

  • Modifications: Side reactions during synthesis can lead to modifications such as oxidation (especially of methionine residues), deamidation (of asparagine and glutamine), and racemization of amino acids.[3][5]

  • Residual Reagents: Impurities from the synthesis process, such as residual solvents and trifluoroacetic acid (TFA) from the cleavage and purification steps, can be present in the final product.

  • Counterion Content: The type and amount of counterions (e.g., TFA) associated with the peptide can vary between batches and affect the net peptide content.

  • Water Content: The amount of water present in the lyophilized peptide can differ between batches.

Section 2: Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments with synthetic this compound.

Inconsistent Antimicrobial Activity (MIC/MBC Assays)

Problem: You observe significant differences in the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound between different batches.

Potential Cause Troubleshooting Steps
Incorrect Peptide Concentration - Ensure accurate determination of the net peptide content for each batch, accounting for water and counterion content. - Re-quantify the peptide concentration using a suitable method such as a BCA assay or UV spectroscopy.
Peptide Degradation - Prepare fresh stock solutions from the lyophilized powder. - Avoid repeated freeze-thaw cycles of stock solutions. - Perform a stability test of the peptide in your assay medium.
Presence of Impurities - Request detailed purity information from the supplier, including the nature of any major impurities. - If possible, analyze the different batches by HPLC and MS to compare their impurity profiles.
Assay Conditions - Standardize all assay parameters, including inoculum density, growth medium, and incubation time. - Use a reference strain of bacteria as a control in all experiments.
Variable Cytotoxicity in Cancer Cell Lines (IC50 Assays)

Problem: The half-maximal inhibitory concentration (IC50) of this compound against a specific cancer cell line varies significantly between batches.

Potential Cause Troubleshooting Steps
Differences in Net Peptide Content - Confirm the net peptide content for each batch and adjust concentrations accordingly.
Peptide Solubility Issues - Ensure the peptide is fully dissolved in the initial solvent before further dilution in cell culture medium. - Visually inspect for any precipitation. If observed, try a different initial solvent or sonication.
Interaction with Serum Proteins - Be aware that peptides can bind to serum proteins in the culture medium, which may affect their availability and activity. - Consider performing assays in serum-free medium for a defined period, if compatible with your cell line.
Cell Line Instability - Ensure the use of a consistent passage number of the cancer cell line for all experiments. - Regularly check for mycoplasma contamination.

Section 3: Data Presentation

The following tables summarize quantitative data for Bombinin H peptides from various studies to provide a reference for expected activity. Note that values can vary depending on the specific experimental conditions.

Table 1: Antimicrobial Activity (MIC) of Bombinin H Peptides

PeptideOrganismMIC (µM)Reference
BHL-bombininStaphylococcus aureus1.6[6]
BHL-bombininEscherichia coli6.6[6]
This compoundCandida albicans150.5 (256 mg/L)[1]
This compoundStaphylococcus aureus> 161.1[7]
This compoundEscherichia coli> 161.1[7]

Table 2: Cytotoxicity (IC50) of Bombinin Peptides against Cancer Cell Lines

PeptideCell LineIC50 (µM)Reference
Bombinin H4A549 (Lung carcinoma)Selectively cytotoxic at 6.25 µM[8]
Bombinin H4Calu-3 (Lung carcinoma)Selectively cytotoxic at 6.25 µM[8]
Bombinin-BO1Hep 3B (Hepatocellular carcinoma)Induces apoptosis[9]
Bombinin-BO1Huh7 (Hepatocellular carcinoma)Induces apoptosis[9]

Section 4: Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the MIC of this compound using the broth microdilution method.

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid) to a stock concentration of 1 mg/mL.

    • Prepare serial twofold dilutions of the peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into MHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in MHB.

  • Assay Procedure:

    • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Protocol for MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the peptide dilutions.

    • Include a vehicle control (medium with the same concentration of the peptide solvent).

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 5: Mandatory Visualizations

Signaling Pathway of Bombinin-BO1 Induced Apoptosis

While the primary mechanism of action for Bombinin H peptides is membrane disruption, studies on the related peptide Bombinin-BO1 have elucidated an intracellular signaling pathway leading to apoptosis in hepatocellular carcinoma cells.[9] It is plausible that this compound could induce similar downstream effects following membrane interaction and potential internalization.

G Proposed Signaling Pathway of Bombinin-BO1 Induced Apoptosis Bombinin_BO1 Bombinin-BO1 Endocytosis Endocytosis Bombinin_BO1->Endocytosis HSP90A HSP90A Bombinin_BO1->HSP90A Binds to Misfolding_Degradation Misfolding & Degradation Cdc37 Cdc37 HSP90A->Cdc37 Interaction Inhibited CDK1 CDK1 HSP90A->CDK1 Chaperones Cdc37->CDK1 Chaperones CDK1->Misfolding_Degradation S_Phase_Arrest S-Phase Arrest Misfolding_Degradation->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Proposed pathway of Bombinin-BO1 induced apoptosis.

Experimental Workflow for Assessing Batch-to-Batch Variability

This workflow outlines a systematic approach to comparing the activity of different batches of synthetic this compound.

G Workflow for Assessing Batch-to-Batch Variability of this compound Start Receive New Batch of Synthetic this compound QC Quality Control (Purity by HPLC, Identity by MS) Start->QC Quantification Quantification (Net Peptide Content) QC->Quantification Solubility Solubility Test Quantification->Solubility Bioassay Biological Assays (e.g., MIC, IC50) Solubility->Bioassay Comparison Compare with Previous Batches Bioassay->Comparison Consistent Consistent Results? Comparison->Consistent Proceed Proceed with Experiments Consistent->Proceed Yes Troubleshoot Troubleshoot (Consult this Guide) Consistent->Troubleshoot No

Caption: Workflow for evaluating new batches of this compound.

Logical Relationship for Troubleshooting Inconsistent Activity

This diagram illustrates the decision-making process when encountering inconsistent biological activity with a new batch of this compound.

G Troubleshooting Logic for Inconsistent this compound Activity Inconsistent_Activity Inconsistent Biological Activity Observed Check_Concentration Verify Peptide Concentration (Net Peptide Content) Inconsistent_Activity->Check_Concentration Concentration_Correct Concentration Correct? Check_Concentration->Concentration_Correct Adjust_Concentration Adjust Concentration Concentration_Correct->Adjust_Concentration No Check_Peptide_Integrity Assess Peptide Integrity (Fresh Aliquot, Check Storage) Concentration_Correct->Check_Peptide_Integrity Yes Adjust_Concentration->Check_Concentration Integrity_OK Integrity OK? Check_Peptide_Integrity->Integrity_OK New_Aliquots Prepare Fresh Aliquots Integrity_OK->New_Aliquots No Check_Assay_Parameters Review Assay Parameters (Controls, Reagents, Cells/Microbes) Integrity_OK->Check_Assay_Parameters Yes New_Aliquots->Check_Peptide_Integrity Parameters_OK Parameters Consistent? Check_Assay_Parameters->Parameters_OK Standardize_Assay Standardize Assay Parameters_OK->Standardize_Assay No Contact_Supplier Contact Supplier for Impurity Profile Parameters_OK->Contact_Supplier Yes Standardize_Assay->Check_Assay_Parameters

Caption: Decision tree for troubleshooting this compound.

References

reducing non-specific binding of Bombinin H-BO1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bombinin H-BO1 in cellular assays. The focus is on mitigating non-specific binding to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide: Reducing Non-Specific Binding

High background or inconsistent results in cellular assays with this compound can often be attributed to non-specific binding. This guide provides a systematic approach to troubleshoot and minimize these issues.

Issue 1: High Background Signal Across the entire Assay Plate

High background can obscure specific binding signals and reduce the assay's sensitivity.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Optimize blocking conditions. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat milk in your assay buffer). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).A significant reduction in background signal across the plate.
Suboptimal Reagent Concentrations Titrate the concentration of this compound. High concentrations can lead to increased non-specific interactions.Identification of the optimal peptide concentration that maximizes the specific signal while minimizing background.
Inadequate Washing Increase the number and duration of wash steps after each incubation. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).[1]Removal of unbound peptide, leading to a lower background signal.
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all reagents are free from microbial contamination.Elimination of background signals caused by contaminants.[1]

Issue 2: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can arise from several factors related to non-specific binding.

Potential Cause Troubleshooting Step Expected Outcome
Peptide Adsorption to Surfaces Use low-binding microplates and pipette tips. Pre-condition plates and tips with a blocking solution before use.[2]Reduced loss of peptide due to adsorption, leading to more consistent results.
Cell Seeding Density Optimize cell seeding density to ensure a consistent number of binding sites per well.Uniform cell monolayers and more reproducible binding data.
Incubation Time and Temperature Standardize incubation times and temperatures for all steps of the assay across all experiments.Consistent peptide binding kinetics and improved reproducibility.
Buffer Composition Adjust the pH and ionic strength of the assay buffer. Peptides' charge and conformation are sensitive to these parameters.[3]Optimized binding conditions that favor specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound?

A1: this compound is a mildly cationic and hydrophobic peptide.[4] This physicochemical property can lead to electrostatic and hydrophobic interactions with negatively charged cell surfaces, extracellular matrix components, and plasticware, contributing to non-specific binding.

Q2: What are the recommended blocking agents for this compound cellular assays?

A2: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[3] Non-fat dry milk can also be used, but it is important to ensure it does not interfere with the assay readout.[5] For assays involving biotin-streptavidin systems, avoid using milk as it contains endogenous biotin.[5]

Q3: How can I differentiate between specific and non-specific binding of this compound?

A3: A competition assay is the most effective method. This involves co-incubating your cells with labeled this compound and an excess of unlabeled this compound. A significant reduction in the signal in the presence of the unlabeled peptide indicates specific binding.

Q4: Can the choice of assay plate affect non-specific binding?

A4: Yes, peptides can adhere to standard polystyrene plates.[2] Using low-binding or ultra-low attachment plates can significantly reduce non-specific binding of this compound to the plastic surface.

Q5: What is the known cellular target of Bombinin peptides?

A5: Recent studies on the related peptide, Bombinin-BO1, have shown that it can enter hepatocellular carcinoma cells via endocytosis and interact with the HSP90A-Cdc37-CDK1 signaling pathway, leading to cell-cycle arrest and apoptosis.[1] While the primary interaction of many antimicrobial peptides is with the cell membrane, this intracellular target represents a key area of investigation for this compound's mechanism of action in cancer cells.

Data Presentation

The following table summarizes the cytotoxic activity of Bombinin-BO1 and this compound against various human hepatoma cell lines. This data can serve as a reference for expected peptide efficacy in similar cellular assays.

PeptideCell LineIC50 (µM) at 48h
Bombinin-BO1 SK-HEP-1~25
Huh7~30
Hep G2~40
This compound SK-HEP-1~45
Huh7~50
Hep G2~60

Data adapted from studies on the antiproliferative effects of Bombinin peptides.

Experimental Protocols

Protocol 1: General Cellular Binding Assay with Fluorescently Labeled this compound

This protocol provides a general framework for assessing the binding of this compound to adherent cells. Optimization of incubation times, concentrations, and buffer conditions is recommended.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled this compound (e.g., FITC-Bombinin H-BO1)

  • Unlabeled this compound

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Blocking Buffer (e.g., PBS with 5% BSA)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Low-binding microplates (e.g., 96-well black, clear bottom)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with PBS.

  • Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Peptide Incubation:

    • Total Binding: Add 50 µL of Assay Buffer containing the desired concentration of fluorescently labeled this compound.

    • Non-Specific Binding: Add 50 µL of Assay Buffer containing the fluorescently labeled this compound and a 100-fold excess of unlabeled this compound.

    • Control: Add 50 µL of Assay Buffer without any peptide.

  • Incubate the plate for 1 hour at 37°C (or optimal temperature).

  • Washing: Wash the cells three times with Assay Buffer to remove unbound peptide.

  • Fixation: Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining (Optional): Add DAPI to stain the nuclei.

  • Imaging/Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

Signaling Pathway of Bombinin-BO1 in Hepatocellular Carcinoma Cells

Bombinin_Signaling B_BO1 Bombinin-BO1 Endocytosis Endocytosis B_BO1->Endocytosis Enters cell via HSP90A HSP90A B_BO1->HSP90A Binds to HSP90A_Cdc37 HSP90A-Cdc37 Complex B_BO1->HSP90A_Cdc37 Inhibits formation HSP90A->HSP90A_Cdc37 CDK1_inactive Inactive CDK1 Cdc37 Cdc37 Cdc37->HSP90A_Cdc37 CDK1_active Active CDK1 HSP90A_Cdc37->CDK1_active Promotes folding & activation of CDK1 Degradation CDK1 Degradation HSP90A_Cdc37->Degradation Leads to CDK1_inactive->HSP90A_Cdc37 CDK1_inactive->Degradation CellCycle Cell Cycle Progression CDK1_active->CellCycle Apoptosis Apoptosis Degradation->Apoptosis Arrest S-Phase Arrest Degradation->Arrest workflow start Start seed Seed cells in low-binding plate start->seed wash1 Wash with PBS seed->wash1 block Block with 5% BSA wash1->block incubate Incubate with Labeled This compound (± unlabeled competitor) block->incubate wash2 Wash to remove unbound peptide incubate->wash2 fix Fix cells wash2->fix analyze Analyze by fluorescence microscopy or plate reader fix->analyze end End analyze->end

References

Technical Support Center: Managing Proteolytic Degradation of Bombinin H-BO1 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombinin H-BO1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the proteolytic degradation of this compound in your in vivo studies, ensuring the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in in vivo studies?

The main challenge is its susceptibility to proteolytic degradation by endogenous proteases. This rapid breakdown can lead to a short in vivo half-life, reduced bioavailability, and consequently, diminished therapeutic efficacy. Many antimicrobial peptides (AMPs), including this compound, are readily digested by proteases found in serum and tissues.

Q2: Which proteases are likely to degrade this compound?

While specific proteases that target this compound have not been extensively characterized, serine proteases, metalloproteinases, and other proteases commonly found in the bloodstream and tissues are likely culprits. General proteases such as trypsin, chymotrypsin, and elastase are often used in in vitro assays to assess the stability of AMPs and can serve as indicators of in vivo susceptibility.[1]

Q3: How can I increase the in vivo stability of this compound?

Several strategies can be employed to enhance the proteolytic resistance of this compound:

  • Chemical Modifications:

    • D-amino acid substitution: Replacing one or more L-amino acids with their D-enantiomers can significantly increase resistance to proteases without compromising antimicrobial activity.[2][3][4][5]

    • Terminal modifications: N-terminal acetylation and C-terminal amidation can protect the peptide from exopeptidases.

    • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield it from proteases and increase its hydrodynamic size, reducing renal clearance.[6][7][8][9][10]

    • Lipidation: Attaching a lipid moiety can enhance binding to serum albumin, thereby extending the peptide's half-life.

  • Delivery Systems:

    • Encapsulation: Incorporating this compound into nanoparticles, liposomes, or hydrogels can protect it from degradation and allow for controlled release.

Q4: Will modifying this compound affect its activity or toxicity?

Modifications can indeed alter the biological properties of this compound. For instance, while D-amino acid substitution often maintains or even enhances antimicrobial activity and can reduce hemolytic activity, other modifications like PEGylation might slightly decrease the peptide's potency.[5][9] It is crucial to empirically evaluate the antimicrobial efficacy, cytotoxicity, and hemolytic activity of any modified this compound analogue.

Troubleshooting Guides

Problem 1: this compound shows low efficacy in in vivo models compared to in vitro results.

Possible Cause: Rapid proteolytic degradation of the peptide in vivo.

Troubleshooting Steps:

  • Assess Peptide Stability:

    • Perform an in vitro serum stability assay to quantify the degradation rate of this compound in the presence of serum from the animal model you are using.

    • Incubate the peptide with specific proteases (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.

  • Implement Stabilization Strategies:

    • Synthesize a this compound analogue with one or more D-amino acid substitutions. The substitution of L-amino acids with their D-isomers has been shown to enhance resistance to proteases.[2]

    • Modify the N- and C-termini of the peptide (acetylation and amidation, respectively).

    • Consider PEGylating the peptide to improve its pharmacokinetic profile.[6][8]

  • Re-evaluate Efficacy:

    • Test the modified this compound analogue in your in vivo model and compare its efficacy to the unmodified peptide.

Problem 2: High hemolytic activity or cytotoxicity is observed with this compound in in vivo studies.

Possible Cause: The inherent properties of the Bombinin H family of peptides can include hemolytic activity.[11][12][13]

Troubleshooting Steps:

  • Quantify Hemolytic Activity:

    • Perform a dose-response hemolytic assay using red blood cells from the relevant species to determine the concentration at which hemolysis occurs.

  • Modify the Peptide to Reduce Toxicity:

    • Studies on other Bombinin H peptides have shown that strategic amino acid substitutions can reduce hemolytic activity.[8] Consider designing and synthesizing analogues with altered hydrophobicity or charge.

    • D-amino acid substitution has, in some cases, been associated with reduced cytotoxicity.[2]

  • Utilize a Targeted Delivery System:

    • Encapsulating this compound in a delivery vehicle like liposomes can shield it from direct contact with non-target cells, potentially reducing systemic toxicity.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for Bombinin H peptides and the effects of common modifications. Note that specific data for this compound is limited, and these tables are intended to be illustrative based on closely related peptides.

Table 1: Antimicrobial and Hemolytic Activity of Bombinin H Peptides

PeptideTarget OrganismMIC (µM)HC50 (µM)
Bombinin H-like peptideS. aureus4>100
Bombinin H-like peptideE. coli16>100
Bombinin H2S. aureus2550
Bombinin H4 (D-amino acid)S. aureus12.5100

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Data is representative and compiled from various sources on Bombinin H peptides.

Table 2: Effect of Modifications on Antimicrobial Peptide Stability

Peptide ModificationIn Vitro Half-life in SerumRationale for Improvement
Unmodified AMPMinutes to < 1 hourSusceptible to proteases.
D-amino Acid SubstitutedSeveral hours to > 24 hoursProteases are stereospecific and do not readily cleave D-amino acids.[3]
PEGylated AMP> 24 hoursPEG creates a protective hydrophilic shield around the peptide.[9]
Lipidated AMP> 24 hoursBinding to serum albumin protects from degradation and renal clearance.

Experimental Protocols

Protocol 1: Serum Stability Assay

Objective: To determine the stability of this compound in serum.

Materials:

  • This compound (and modified analogues)

  • Serum (from the relevant animal species)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Methodology:

  • Incubate this compound at a final concentration of 1 mg/mL in 50% serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Stop the proteolytic reaction by adding an equal volume of 1% TFA in ACN.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life of the peptide in serum.[14]

Protocol 2: D-Amino Acid Substitution via Solid-Phase Peptide Synthesis

Objective: To synthesize a proteolytically resistant analogue of this compound.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink amide resin

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIEA, piperidine)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Identify potential protease cleavage sites in the this compound sequence.

  • Select one or more L-amino acids for substitution with their corresponding D-amino acid enantiomers.

  • Perform standard Fmoc-based SPPS, incorporating the desired D-amino acids at the selected positions.

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail.

  • Purify the synthesized D-amino acid-substituted peptide using RP-HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[3][4]

Visualizations

Proteolytic_Degradation_Pathway Bombinin_H-BO1_In_Vivo Bombinin_H-BO1_In_Vivo Proteases Proteases Bombinin_H-BO1_In_Vivo->Proteases Susceptible to Inactive_Fragments Inactive_Fragments Proteases->Inactive_Fragments Degrades into Reduced_Efficacy Reduced_Efficacy Inactive_Fragments->Reduced_Efficacy

Caption: Proteolytic degradation pathway of this compound in vivo.

Experimental_Workflow_for_Stabilization cluster_0 Problem Identification cluster_1 Stabilization Strategy cluster_2 Evaluation cluster_3 Outcome Low_In_Vivo_Efficacy Low_In_Vivo_Efficacy Peptide_Modification D-amino acid substitution PEGylation Lipidation Low_In_Vivo_Efficacy->Peptide_Modification Delivery_System Encapsulation Low_In_Vivo_Efficacy->Delivery_System In_Vitro_Assays Serum Stability Antimicrobial Activity Hemolytic Activity Peptide_Modification->In_Vitro_Assays Delivery_System->In_Vitro_Assays In_Vivo_Testing Efficacy Studies Pharmacokinetics In_Vitro_Assays->In_Vivo_Testing Improved_Therapeutic_Potential Improved_Therapeutic_Potential In_Vivo_Testing->Improved_Therapeutic_Potential

Caption: Experimental workflow for stabilizing this compound.

Troubleshooting_Logic Start Start Issue Low In Vivo Efficacy? Start->Issue Assess_Stability Perform Serum Stability Assay Issue->Assess_Stability Yes Other_Factors Investigate Other Factors (e.g., formulation, dosage) Issue->Other_Factors No Is_Stable Is Peptide Stable? Assess_Stability->Is_Stable Modify_Peptide Implement Stabilization Strategy (e.g., D-amino acid substitution) Is_Stable->Modify_Peptide No Is_Stable->Other_Factors Yes Re-evaluate Re-evaluate In Vivo Efficacy Modify_Peptide->Re-evaluate End End Re-evaluate->End Other_Factors->End

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Analysis of Bombinin H-BO1 and Fluconazole as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparison of Bombinin H-BO1, a promising antimicrobial peptide, and fluconazole, a widely used conventional antifungal drug. This analysis is supported by available experimental data to aid researchers in understanding their respective mechanisms, efficacy, and potential applications.

Executive Summary

This compound and fluconazole represent two distinct classes of antifungal compounds with different mechanisms of action, efficacy profiles, and cytotoxicity. Fluconazole, a triazole antifungal, inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. In contrast, this compound, an antimicrobial peptide, is thought to directly disrupt the integrity of the fungal cell membrane. This fundamental difference in their mode of action may offer advantages in overcoming existing resistance mechanisms.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and fluconazole, focusing on their antifungal activity against Candida albicans and their cytotoxicity against mammalian cells.

Antifungal Agent Target Organism Minimum Inhibitory Concentration (MIC)
This compoundCandida albicans256 mg/L[1]
FluconazoleCandida albicans0.25 - 64 mg/L (Susceptible-Resistant)[2]

Table 1: Antifungal Activity. This table compares the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole against Candida albicans. Lower MIC values indicate higher antifungal potency.

Antifungal Agent Mammalian Cell Line IC50 (50% Inhibitory Concentration)
Bombinin H peptides (analogues)Human keratinocytes, Human lung fibroblasts>100 µM (low cytotoxicity)
FluconazoleHuman granulocyte-macrophage progenitor cells>100 mg/L[2]
FluconazoleVero (African green monkey kidney) cellsDose-dependent cytotoxicity observed[3][4]

Table 2: Cytotoxicity Profile. This table provides an overview of the cytotoxic effects of this compound and fluconazole on mammalian cell lines. Higher IC50 values indicate lower cytotoxicity. Data for this compound analogues is used as a proxy due to the limited direct data.

Mechanism of Action

The antifungal mechanisms of this compound and fluconazole are fundamentally different, which has significant implications for their application and the potential for resistance development.

This compound: As an antimicrobial peptide, this compound is believed to exert its antifungal effect through direct interaction with the fungal cell membrane. Its cationic and amphipathic properties facilitate its binding to the negatively charged components of the fungal membrane, leading to membrane destabilization, pore formation, and ultimately cell lysis. This rapid, physical disruption of the cell membrane is a hallmark of many antimicrobial peptides and is less likely to be circumvented by single-point mutations compared to enzyme-targeted drugs.

Fluconazole: Fluconazole is a specific inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[5] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[6][7]

Signaling Pathways and Resistance Mechanisms

The distinct mechanisms of action of this compound and fluconazole trigger different cellular responses and are associated with different resistance pathways.

This compound: Membrane Disruption Pathway```dot

Bombinin_Mechanism This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Electrostatic Interaction Membrane Binding Membrane Binding Fungal Cell Membrane->Membrane Binding Hydrophobic Interaction Pore Formation / Membrane Disruption Pore Formation / Membrane Disruption Membrane Binding->Pore Formation / Membrane Disruption Ion Leakage Ion Leakage Pore Formation / Membrane Disruption->Ion Leakage Loss of Membrane Potential Loss of Membrane Potential Pore Formation / Membrane Disruption->Loss of Membrane Potential Cell Lysis Cell Lysis Ion Leakage->Cell Lysis Loss of Membrane Potential->Cell Lysis

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Preparation of Peptide Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid) and serially diluted in cation-adjusted Mueller-Hinton broth or RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar, and a standardized inoculum is prepared to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test medium.

  • Incubation: The microtiter plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the growth control.

  • MFC Determination (Optional): To determine the minimum fungicidal concentration, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound and fluconazole on mammalian cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

MTT_Workflow A Seed mammalian cells in a 96-well plate and allow to adhere. B Treat cells with serial dilutions of the test compound (this compound or Fluconazole). A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G

Workflow for assessing cytotoxicity using the MTT assay.
  • Cell Seeding: Mammalian cells (e.g., human embryonic kidney cells HEK293, or human fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or fluconazole and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion

This compound presents a promising alternative to conventional antifungal agents like fluconazole, primarily due to its distinct mechanism of action that may be less susceptible to common resistance mechanisms. While fluconazole remains a valuable and well-established therapeutic option, the membrane-disrupting activity of this compound offers a different strategy in the fight against fungal infections. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more extensive in vivo studies and a more detailed characterization of its interaction with fungal and mammalian cell membranes. This comparative guide provides a foundational understanding for researchers and drug developers to evaluate the potential of this novel antimicrobial peptide.

References

Evaluating the Synergistic Effect of Bombinin H-BO1 with Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance necessitates innovative therapeutic strategies. One promising approach is the combination of existing antifungal agents with antimicrobial peptides (AMPs) to enhance efficacy and overcome resistance. This guide provides a comparative framework for evaluating the potential synergistic effects of Bombinin H-BO1, a host defense peptide, with the conventional antifungal drug Amphotericin B. While direct experimental data on this specific combination is not yet available, this document outlines the established mechanisms of each component and presents a hypothetical synergistic evaluation based on common experimental protocols.

Mechanisms of Action: A Potential for Synergy

This compound , like other bombinin H peptides, is known to be a membrane-active agent.[1] These peptides are typically cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged cell membranes of microorganisms.[1] The proposed mechanism involves the formation of pores or channels in the fungal membrane, leading to leakage of intracellular contents and ultimately cell death.[2]

Amphotericin B , a polyene antifungal, also targets the fungal cell membrane. Its primary mechanism involves binding to ergosterol, a key sterol component of fungal cell membranes, leading to the formation of ion channels.[3][4][5] This disrupts membrane integrity, causing leakage of essential ions and small molecules, which results in fungal cell death.[6][7] Additionally, Amphotericin B can induce oxidative damage to fungal cells.[3]

The potential for synergy lies in their complementary membrane-disrupting actions. This compound's initial interaction could destabilize the membrane, potentially facilitating Amphotericin B's access to ergosterol and enhancing its pore-forming activity.

Quantitative Analysis of Synergistic Activity (Hypothetical Data)

To quantify the synergistic interaction between this compound and Amphotericin B, a checkerboard assay is typically employed to determine the Fractional Inhibitory Concentration Index (FICI).

Table 1: Hypothetical Checkerboard Assay Results against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
This compound1640.250.375Synergy
Amphotericin B10.1250.125
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Further confirmation of synergy can be obtained through time-kill curve assays, which assess the rate of fungal killing over time.

Table 2: Hypothetical Time-Kill Curve Assay Results against Candida albicans at 24 hours (log10 CFU/mL reduction)

TreatmentLog10 CFU/mL Reduction vs. Initial Inoculum
Control (No Drug)-0.1 (Growth)
This compound (Sub-MIC)1.5
Amphotericin B (Sub-MIC)2.0
This compound + Amphotericin B4.5 (Synergistic Killing)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key experiments mentioned.

Checkerboard Assay Protocol
  • Preparation of Drug Solutions: Prepare stock solutions of this compound and Amphotericin B in an appropriate solvent and dilute to desired concentrations in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute this compound along the rows and Amphotericin B along the columns.[8]

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) of approximately 1-5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that shows no visible growth. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI.[9][10]

Time-Kill Curve Assay Protocol
  • Inoculum Preparation: Prepare a fungal suspension in logarithmic growth phase and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.[11]

  • Drug Exposure: Add this compound and/or Amphotericin B at predetermined concentrations (e.g., sub-MIC levels that demonstrated synergy in the checkerboard assay) to the fungal suspension.[12]

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar plates.[11]

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11][12]

Membrane Permeabilization Assay Protocol
  • Cell Preparation: Harvest fungal cells in the exponential growth phase, wash, and resuspend in a suitable buffer.

  • Fluorescent Dye Incubation: Incubate the cells with a membrane-impermeable fluorescent dye, such as propidium iodide (PI), which fluoresces upon binding to intracellular nucleic acids.[13]

  • Drug Treatment: Add this compound, Amphotericin B, or the combination to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.[14]

Visualizing Workflows and Mechanisms

Diagrams can effectively illustrate complex processes. The following are Graphviz (DOT language) representations of the experimental workflow and the proposed synergistic mechanism.

Experimental_Workflow cluster_synergy_testing Synergy Testing cluster_mechanism_investigation Mechanism of Action Investigation checkerboard Checkerboard Assay time_kill Time-Kill Curve Assay checkerboard->time_kill Confirms Synergy membrane_perm Membrane Permeabilization Assay time_kill->membrane_perm biofilm_inhibition Biofilm Inhibition Assay membrane_perm->biofilm_inhibition end_point Conclusion: Synergistic Effect Evaluation biofilm_inhibition->end_point start Start: Fungal Strain Selection start->checkerboard

Caption: Experimental workflow for evaluating synergy.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell cell_membrane Cell Membrane (with Ergosterol) intracellular Intracellular Components bombinin This compound bombinin->cell_membrane Initial Membrane Destabilization pore_formation Enhanced Pore Formation & Membrane Disruption bombinin->pore_formation amphotericin Amphotericin B amphotericin->cell_membrane Binds to Ergosterol amphotericin->pore_formation cell_death Fungal Cell Death pore_formation->cell_death Leakage of Contents

Caption: Proposed synergistic mechanism of action.

Conclusion

The combination of this compound and Amphotericin B represents a promising, yet unexplored, avenue for antifungal therapy. The outlined experimental framework provides a robust methodology for evaluating this potential synergy. Should experimental data align with the hypothetical results presented, this combination could offer a powerful tool in combating resistant fungal infections, potentially allowing for lower, less toxic doses of Amphotericin B. Further in vitro and in vivo studies are warranted to validate this therapeutic strategy.

References

A Comparative Analysis of the Mechanisms of Action: Bombinin H-BO1 vs. Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Membrane-Active Peptides

In the landscape of antimicrobial and cytolytic peptides, Bombinin H-BO1 and melittin represent two distinct yet powerful molecules with potential therapeutic applications. This compound, derived from the skin secretions of the Oriental fire-bellied toad (Bombina orientalis), and melittin, the principal toxic component of honeybee venom, both exert their biological effects primarily through interaction with cellular membranes. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to aid researchers in understanding their unique properties and potential for drug development.

At a Glance: Key Differences in Activity

ParameterThis compoundMelittin
Primary Activity Hemolytic, lower bactericidalStrongly hemolytic and bactericidal
Source Bombina orientalis (Amphibian)Apis mellifera (Honeybee)
Reported MIC vs. S. aureus >161.1 µM[1]0.12 - 8 µg/mL (approx. 0.04 - 2.8 µM)[2][3][4][5]
Reported MIC vs. E. coli >161.1 µM[1]8 µg/mL (approx. 2.8 µM)[2]
Hemolytic Activity (HC50) High (specific value not available)[6][7]~3.03 - 16.28 µg/mL (human erythrocytes)[8][9]
Cytotoxicity (IC50) Data not available~1.7 - 6.45 µg/mL (various cancer cell lines)[10][11]

Mechanism of Action: A Tale of Two Peptides

Both this compound and melittin are cationic amphipathic peptides that adopt an α-helical structure in a membrane environment.[12][13][14] Their primary mode of action involves the disruption of the cell membrane's integrity, leading to cell lysis. However, the specifics of their interactions and the resulting membrane perturbations appear to differ.

Melittin: The Pore-Forming Powerhouse

Melittin's mechanism is well-characterized and involves a multi-step process. Initially, melittin monomers bind to the surface of the cell membrane. As the concentration of the peptide on the membrane increases, these monomers aggregate and insert into the lipid bilayer, forming transmembrane pores.[15] This pore formation is often described by the "toroidal pore" model, where the lipid leaflets are bent inward, lining the pore along with the melittin molecules. This disruption leads to a rapid influx and efflux of ions and small molecules, ultimately causing cell death.

Beyond its direct lytic activity, melittin is known to modulate various intracellular signaling pathways. It can activate phospholipase A2, leading to the production of inflammatory mediators.[15] Furthermore, melittin has been shown to influence pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in inflammation, cell proliferation, and apoptosis.[16][17][18]

This compound: A Hemolytic Specialist

The Bombinin H family of peptides, to which this compound belongs, is noted for its potent hemolytic activity, often coupled with weaker antibacterial effects compared to other bombinin peptides.[6][7] While the precise mechanism of this compound is less defined than that of melittin, it is understood to be membrane-active. Biophysical studies on other Bombinin H peptides suggest they also interact with and disrupt lipid bilayers.[19] The pronounced hemolytic activity suggests a strong preference for erythrocyte membranes. The structural features of Bombinin H peptides, including their hydrophobicity and charge distribution, likely govern this target cell preference.

Information regarding the specific intracellular signaling pathways affected by this compound is currently limited in the scientific literature.

Visualizing the Mechanisms

To illustrate the proposed mechanisms of action, the following diagrams were generated using the DOT language.

Melittin_Mechanism Melittin Melittin Monomers Membrane Cell Membrane Surface Melittin->Membrane Binding PLA2 Phospholipase A2 Activation Melittin->PLA2 Signaling Modulation of NF-κB, PI3K/Akt, MAPK Melittin->Signaling Aggregation Aggregation & Insertion Membrane->Aggregation Increased Concentration Pore Toroidal Pore Formation Aggregation->Pore Lysis Cell Lysis Pore->Lysis

Caption: Proposed mechanism of action for melittin.

Bombinin_H_BO1_Mechanism Bombinin This compound Erythrocyte_Membrane Erythrocyte Membrane Bombinin->Erythrocyte_Membrane Preferential Binding Disruption Membrane Disruption Erythrocyte_Membrane->Disruption Hemolysis Hemolysis Disruption->Hemolysis

Caption: Postulated mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activities of these peptides. Researchers should consult specific literature for detailed methodologies tailored to their experimental setup.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

MIC_Workflow start Start prep_peptide Prepare serial dilutions of peptide in broth start->prep_peptide prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate peptide dilutions with bacteria in a 96-well plate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance or visually inspect for growth incubate->read determine_mic Determine MIC (lowest concentration with no growth) read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Methodology:

  • Prepare a two-fold serial dilution of the peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10^5 CFU/mL in each well).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

Methodology:

  • Prepare a suspension of washed red blood cells (typically from human or horse) in a buffered saline solution (e.g., PBS).

  • Prepare serial dilutions of the peptide in the same buffer.

  • In a microtiter plate or microcentrifuge tubes, mix the peptide dilutions with the red blood cell suspension.

  • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only for 0% hemolysis).

  • Incubate the mixture for a specified time (e.g., 1 hour) at 37°C.

  • Centrifuge the samples to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis relative to the positive and negative controls. The HC50 is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the peptide and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

This compound and melittin are both potent membrane-active peptides with distinct activity profiles. Melittin demonstrates broad-spectrum and potent antimicrobial and cytolytic activity, underpinned by a well-understood pore-forming mechanism and the ability to modulate key cellular signaling pathways. In contrast, the available data suggests that this compound is a more specialized peptide with pronounced hemolytic activity but weaker antibacterial effects.

For drug development professionals, the choice between these or similar peptides will depend on the desired therapeutic application. The broad and potent activity of melittin makes it a candidate for various applications, including as an antimicrobial and anticancer agent, though its high toxicity to host cells remains a significant hurdle. The more selective, albeit primarily hemolytic, nature of this compound might inspire the design of analogues with tailored specificities. Further research is warranted to fully elucidate the mechanism of this compound and to explore the potential of both peptides in therapeutic contexts, likely through modifications to enhance their selectivity and reduce their toxicity.

References

A Comparative Analysis of Bombinin Peptides from Bombina Species: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The skin secretions of frogs from the Bombina genus are a rich source of bioactive peptides, particularly the bombinin family of antimicrobial peptides (AMPs). These peptides represent a diverse group of molecules with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive cross-species comparison of bombinin peptides, summarizing their biological activities with supporting experimental data and detailed methodologies.

Overview of Bombinin Peptide Families

Bombinin peptides are primarily categorized into two main families: bombinins and bombinins H.[1][2] A key distinction lies in their biological activities:

  • Bombinins: These peptides typically exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi, with notably low hemolytic activity (toxicity to red blood cells).[1][2][3][4]

  • Bombinins H: In contrast, bombinins H generally show lower antimicrobial efficacy but possess significant hemolytic properties.[1][2][3]

Additionally, a distinct group of bombinin-related peptides, known as maximins , have been isolated from Bombina maxima. These peptides exhibit potent antimicrobial and even antiviral activities.[5][6]

Comparative Data of Bombinin Peptides

The following tables summarize the amino acid sequences and biological activities of representative bombinin peptides from various Bombina species.

Table 1: Bombinin and Bombinin-Like Peptides
Peptide NameBombina SpeciesAmino Acid SequenceTarget OrganismsMIC (μM)Hemolytic Activity (HC50 in μM)Reference
BHL-bombininB. orientalisGIGGALLSFGKSALKGLAKGLAEHFS. aureus, E. coli, P. aeruginosa1.6, 6.6, 26.2>100[3][7]
Bombinin-BO1B. orientalisGIGSAILSAGKSIIKGLAKGLAEHF-NH2E. coli, S. aureus, C. albicans26.3, 26.3, 52.5Not specified[8][9][10]
BLP-7B. orientalisNot specifiedP. acnes5Not specified[9]
Maximin 1B. maximaGIGTKILGGVKTALKGALKELASTYANBroad spectrumNot specifiedLow[5]
Maximin 3B. maximaGIGGKILSGLKTALKGAAKELASTYLHBroad spectrumNot specifiedLow[5]
Maximin 5B. maximaNot specifiedBroad spectrum (except E. coli)Not specifiedNot specified[5]

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration

Table 2: Bombinin H Peptides
Peptide NameBombina SpeciesAmino Acid SequenceTarget OrganismsMIC (μM)Hemolytic Activity (HC50 in μM)Reference
Bombinin H-BO1B. orientalisIIGPVLGLVGKALGGLL-NH2E. coli, S. aureus, C. albicans26.3, 26.3, 52.5Not specified[8][10]
Bombinin H1B. variegataIIGPVLGMVGSALGGLLKKIGE. coli, S. aureus3.8, 2.1Not specified[10]
Bombinin H2LB. variegataNot specifiedBroad spectrumNot specifiedHigh[11]
Bombinin HLB. orientalisLLGPVLGLVSNVLGGLLS. aureus156.8Not specified[10]
Maximin H3B. maximaILGPVLGLVGNALGGLIKKI-NH2E. coli, S. aureus, P. aeruginosa, C. albicans20, 10, 20, 5 (µg/ml)Not specified[12]
Maximin H5B. maximaILGPVLGLVSDTLDDVLGIL-NH2S. aureusNot specifiedNot specified[13]

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration

Experimental Protocols

The characterization of bombinin peptides involves a series of standardized experimental procedures to determine their biological activity.

Antimicrobial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the peptides is determined using a broth microdilution method.

  • Bacterial Preparation: A single colony of the target bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[14]

  • Peptide Dilution: The synthetic or purified peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for a specified period (e.g., 18-24 hours).[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[15]

Hemolytic Activity Assay

The hemolytic activity of the peptides is assessed by measuring the lysis of red blood cells (RBCs).

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coats. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 2% v/v).[16][17]

  • Peptide Incubation: Aliquots of the RBC suspension are mixed with various concentrations of the peptide in a 96-well plate. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis) are included.[1][16][17]

  • Incubation and Centrifugation: The plate is incubated at 37°C for a defined time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.[16][17]

  • Hemolysis Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm or 570 nm).[17][18]

  • HC50 Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value, the peptide concentration causing 50% hemolysis, is determined from a dose-response curve.[19][20][21][22]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bombinin Peptide Characterization

The following diagram illustrates the general workflow for the isolation and characterization of bombinin peptides.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Activity Assays skin_secretion Skin Secretion Collection (from Bombina species) extraction Peptide Extraction skin_secretion->extraction hplc Reverse-Phase HPLC extraction->hplc mass_spec Mass Spectrometry (MALDI-TOF/ESI-MS) hplc->mass_spec antimicrobial Antimicrobial Assay (MIC) hplc->antimicrobial hemolytic Hemolytic Assay (HC50) hplc->hemolytic sequencing Amino Acid Sequencing mass_spec->sequencing

Caption: Workflow for isolation and characterization of bombinin peptides.

Hypothetical Signaling Pathway of Bombinin-Induced Cell Death

The diagram below illustrates a hypothetical signaling pathway that could be triggered by a bombinin peptide, leading to bacterial cell death through membrane disruption.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effect Cellular Effects peptide Bombinin Peptide binding Electrostatic Binding to Membrane peptide->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation/ Membrane Disruption insertion->pore ion_leakage Ion Leakage pore->ion_leakage content_leakage Leakage of Cellular Contents pore->content_leakage depolarization Membrane Depolarization ion_leakage->depolarization cell_death Cell Death depolarization->cell_death content_leakage->cell_death

Caption: Hypothetical pathway of bombinin-induced bacterial cell death.

Conclusion

The bombinin peptides from various Bombina species represent a promising area of research for the development of new antimicrobial and therapeutic agents. Their diverse structures and biological activities, particularly the high antimicrobial potency and low hemolytic activity of some bombinins, make them attractive candidates for further investigation. The detailed comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

assessing the therapeutic index of Bombinin H-BO1 compared to other antimicrobial peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global search for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising frontier. A recent analysis delves into the therapeutic index of Bombinin H-BO1, a peptide isolated from the skin secretion of the Oriental fire-bellied toad (Bombina orientalis), comparing its efficacy and toxicity with other AMPs. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential, supported by available experimental data.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic concentration and its effective therapeutic concentration. A higher TI indicates a wider margin of safety. For AMPs, this is typically calculated as the ratio of the concentration that is cytotoxic to host cells (e.g., 50% hemolytic concentration, HC50, or 50% cytotoxic concentration, CC50) to the minimum inhibitory concentration (MIC) required to suppress microbial growth.

Quantitative Comparison of Antimicrobial Peptides

| Table 1: Antimicrobial Activity (MIC) of this compound and Comparators | | :--- | :--- | :--- | :--- | | Peptide | Organism | MIC (µg/mL) | Reference | | this compound | Escherichia coli (ATCC 25922) | >128 |[1] | | this compound | Staphylococcus aureus (ATCC 25923) | >128 |[1] | | this compound | Candida albicans (ATCC 10231) | 256 |[1] | | BHL-bombinin | E. coli (ATCC 25922) | 8 |[2] | | BHL-bombinin | S. aureus (ATCC 29213) | 4 |[2] | | Bombinin HL | S. aureus (ATCC 29213) | 256 |[2] | | Bombinin HD | S. aureus (ATCC 29213) | 128 |[2] | | Melittin | S. aureus | 8 |[2] |

| Table 2: Cytotoxicity and Therapeutic Index of Bombinin Peptides and Melittin | | :--- | :--- | :--- | :--- | :--- | | Peptide | Cell Line | HC50/CC50 (µg/mL) | Selectivity Index (SI = HC50/MIC) | Reference | | this compound | Human Hepatoma (SK-HEP-1) | ~16 (IC50 at 48h) | Not applicable |[3] | | this compound | Human Hepatoma (Huh7) | ~32 (IC50 at 48h) | Not applicable |[3] | | this compound | Human Hepatoma (Hep G2) | ~64 (IC50 at 48h) | Not applicable |[3] | | BHL-bombinin | Horse Erythrocytes | >512 | >128 (against S. aureus) |[2] | | Bombinin HL | Horse Erythrocytes | >512 | >2 (against S. aureus) |[2] | | Bombinin HD | Horse Erythrocytes | >512 | >4 (against S. aureus) |[2] | | Melittin | Horse Erythrocytes | 1 | 0.125 (against S. aureus) |[2] |

Note: The Selectivity Index (SI) for this compound could not be calculated due to the lack of specific HC50 data against erythrocytes or normal mammalian cells in the reviewed literature. The cytotoxicity data provided is against cancer cell lines and may not accurately reflect its therapeutic index for antimicrobial applications. Generally, bombinin H peptides are known to have hemolytic activity.[4][5]

Experimental Methodologies

To ensure a clear understanding of the presented data, the following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Bacterial Preparation: A single colony of the test microorganism is inoculated into a sterile broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The antimicrobial peptide is serially diluted in a 96-well microtiter plate with the appropriate broth medium.

  • Incubation: The standardized bacterial suspension is added to each well containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Colony Log_Phase Logarithmic Growth Phase Culture Bacterial_Culture->Log_Phase Standardized_Suspension Standardized Bacterial Suspension Log_Phase->Standardized_Suspension Inoculation Inoculate wells with Bacteria Standardized_Suspension->Inoculation Peptide_Stock Peptide Stock Solution Serial_Dilution Serial Dilutions in 96-well plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection MIC_Value Determine MIC Visual_Inspection->MIC_Value Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Sample Fresh Blood Sample Washed_RBCs Washed Red Blood Cells Blood_Sample->Washed_RBCs RBC_Suspension RBC Suspension Washed_RBCs->RBC_Suspension Incubation Incubate with RBCs RBC_Suspension->Incubation Peptide_Dilutions Peptide Serial Dilutions Peptide_Dilutions->Incubation Centrifugation Centrifuge to Pellet Cells Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Absorbance_Reading Read Absorbance Supernatant_Transfer->Absorbance_Reading HC50_Calculation Calculate HC50 Absorbance_Reading->HC50_Calculation AMP_Mechanism cluster_membrane Microbial Membrane Interaction Initial_Binding Initial electrostatic binding of cationic AMP to anionic microbial membrane Membrane_Insertion Insertion of hydrophobic domains into the lipid bilayer Initial_Binding->Membrane_Insertion Hydrophobic interactions Pore_Formation Pore formation (e.g., barrel-stave, toroidal pore) or membrane disruption (carpet model) Membrane_Insertion->Pore_Formation Leakage Leakage of intracellular contents (ions, ATP, etc.) Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

A Comparative Analysis of Membrane Disruption by Pore-Forming Peptides: Bombinin H-BO1, Melittin, and Magainin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the membrane disruption activities of Bombinin H-BO1 and two other well-characterized pore-forming peptides, melittin and magainin. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers in the fields of antimicrobial peptide research and drug development.

Quantitative Performance Comparison

The membrane-disrupting capabilities of antimicrobial peptides (AMPs) are primarily evaluated through their antimicrobial efficacy and their lytic activity against host cells, such as erythrocytes. The following tables summarize the Minimal Inhibitory Concentration (MIC) and Hemolytic Concentration 50 (HC50) values for this compound, melittin, and magainin. It is important to note that these values have been compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Minimal Inhibitory Concentration (MIC) of Pore-Forming Peptides

PeptideTarget OrganismMIC (µM)MIC (µg/mL)
This compound Staphylococcus aureus>161.1>256
Escherichia coli>161.1>256
Bombinin HL Staphylococcus aureus156.8256
Bombinin HD Staphylococcus aureus-128
Melittin Staphylococcus aureus4 - 64-
Escherichia coli8 - 32-
Klebsiella pneumoniae32-
Acinetobacter baumannii4 - 64-
Magainin I Escherichia coli-75[1]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Hemolytic Activity (HC50) of Pore-Forming Peptides

PeptideErythrocyte SourceHC50 (µM)HC50 (µg/mL)
Bombinin HL Human>313.5>512
Bombinin HD Human>313.5>512
Melittin Human0.40.44[2]
Magainin Human--

Note: Data is compiled from multiple sources and experimental conditions may vary. Higher HC50 values indicate lower hemolytic activity.

Mechanisms of Membrane Disruption

Antimicrobial peptides disrupt microbial membranes through several proposed mechanisms, primarily categorized as the barrel-stave, toroidal pore, and carpet models. These models describe different ways peptides interact with and compromise the integrity of the lipid bilayer.

pore_formation_models cluster_barrel_stave Barrel-Stave Model cluster_toroidal_pore Toroidal Pore Model cluster_carpet_model Carpet Model a1 Peptide monomers bind to membrane a2 Monomers insert into the membrane a1->a2 a3 Peptides aggregate to form a pore a2->a3 b1 Peptides bind to membrane surface b2 Lipid bilayer bends inward b1->b2 b3 Pore is formed with lipids lining the channel b2->b3 c1 Peptides accumulate on membrane surface c2 Membrane reaches a critical peptide concentration c1->c2 c3 Membrane dissolves in a detergent-like manner c2->c3 mic_workflow start Prepare Peptide Dilutions inoculate Inoculate with Bacteria start->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Read Results (Visual/OD600) incubate->read end Determine MIC read->end permeabilization_workflow cluster_outer Outer Membrane cluster_inner Inner Membrane a1 Incubate Bacteria with NPN a2 Add Peptide a1->a2 a3 Measure Fluorescence (Ex:350, Em:420) a2->a3 b1 Incubate Bacteria with Propidium Iodide b2 Add Peptide b1->b2 b3 Measure Fluorescence (Ex:535, Em:617) b2->b3

References

validating the in vivo efficacy of Bombinin H-BO1 in a comparative animal model study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial peptide Bombinin H-BO1, focusing on its potential for in vivo applications. While direct comparative in vivo efficacy studies for this compound are not yet extensively published, this document synthesizes the available in vitro data, explores the in vivo potential based on closely related peptides, and presents a detailed experimental protocol for future comparative animal model studies.

Introduction to this compound

This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of the Bombina genus of fire-bellied toads.[1][2] These peptides are a component of the toad's innate immune system, providing a first line of defense against a broad range of pathogens. This compound, isolated from Bombina orientalis, has demonstrated significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast in laboratory settings.[2] Furthermore, some bombinins, including this compound, have been shown to possess anti-proliferative activity against human hepatoma cell lines.[3]

In Vitro Efficacy: A Comparative Look

While in vivo data is limited, in vitro studies provide a strong foundation for the potential of this compound as a therapeutic agent. The following tables summarize the available data on its antimicrobial activity, including its synergistic effects with conventional antibiotics.

Table 1: In Vitro Antimicrobial Activity of this compound and Comparators

MicroorganismThis compound MIC (µM)Comparator Peptide MIC (µM)Conventional Antibiotic MIC (µM)
Staphylococcus aureus>161.1[4]BHL-bombinin: 1.6[5]Ampicillin: Varies
Escherichia coli>161.1[4]BHL-bombinin: 6.6[5]Ampicillin: Varies
Candida albicansData not availableBLP-7: Potent activity[3]Fluconazole: Varies

MIC: Minimum Inhibitory Concentration. Data for comparators is for other bombinin peptides and is provided for context.

Table 2: Synergistic Activity of Bombinin H Peptides with Ampicillin

Peptide CombinationTarget OrganismFractional Inhibitory Concentration Index (FICI)Interpretation
Bombinin H + AmpicillinStaphylococcus aureus0.375[6][7][8]Synergistic

FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.

In Vivo Potential and Toxicity Considerations

Direct in vivo comparative studies on the antimicrobial efficacy of this compound are not yet available in published literature. However, a study on the closely related peptide, Bombinin-BO1, demonstrated its ability to inhibit tumor growth in vivo without causing toxicity to the individuals, suggesting a favorable safety profile for bombinin peptides.[3] Bombinin H peptides, in general, have been noted to have lower bactericidal activity compared to other bombinins and may exhibit hemolytic (red blood cell lysing) activity.[1][5] This highlights the importance of thorough toxicity studies for this compound.

Proposed Experimental Protocol for In Vivo Comparative Efficacy Study

To rigorously validate the in vivo efficacy of this compound, a comparative study using a murine model of skin infection is proposed.

Objective: To compare the in vivo antimicrobial efficacy of topically administered this compound with a standard-of-care antibiotic (e.g., Mupirocin) and a vehicle control in a murine model of Staphylococcus aureus skin infection.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Experimental Groups:

  • This compound (e.g., 1% w/w cream)

  • Mupirocin (2% w/w ointment)

  • Vehicle control (cream base)

Procedure:

  • Acclimatization: Mice are acclimatized for 7 days.

  • Anesthesia and Hair Removal: Mice are anesthetized, and the dorsal area is shaved.

  • Wounding: A superficial abrasion is created on the shaved dorsal area.

  • Infection: A suspension of a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) is applied to the wound.

  • Treatment: 24 hours post-infection, the assigned topical treatment is applied to the wound daily for 7 days.

  • Monitoring: The wound size and clinical signs of infection are monitored daily.

  • Endpoint Analysis (Day 8):

    • Bacterial Load: A biopsy of the wound tissue is taken, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.

    • Histopathology: A separate biopsy is taken for histological analysis to assess tissue damage, inflammation, and re-epithelialization.

    • Cytokine Analysis: Blood samples may be collected to measure systemic inflammatory cytokine levels.

Statistical Analysis: Data will be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the treatment groups.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the proposed study and the mechanism by which this compound is thought to exert its antimicrobial effects, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization of Mice anesthesia Anesthesia & Hair Removal acclimatization->anesthesia wounding Superficial Dorsal Abrasion anesthesia->wounding infection Infection with MRSA wounding->infection group1 Group 1: this compound group2 Group 2: Mupirocin group3 Group 3: Vehicle Control daily_treatment Daily Topical Application (7 days) group1->daily_treatment group2->daily_treatment group3->daily_treatment bacterial_load Bacterial Load (CFU/g) daily_treatment->bacterial_load histopathology Histopathology daily_treatment->histopathology cytokine_analysis Cytokine Analysis daily_treatment->cytokine_analysis

Caption: Proposed workflow for the in vivo comparative study.

The primary mechanism of action for many antimicrobial peptides, including bombinins, is the disruption of the bacterial cell membrane.[6]

mechanism_of_action cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_outcome Outcome peptide Cationic Peptide binding Electrostatic Binding peptide->binding Initial Interaction membrane Anionic Bacterial Membrane membrane->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a promising antimicrobial peptide with demonstrated in vitro efficacy. While in vivo comparative data is currently lacking, the information available on related peptides suggests its potential as a therapeutic agent. The proposed experimental protocol provides a clear path forward for researchers to validate its in vivo efficacy in a comparative animal model. Further research is warranted to fully elucidate its therapeutic potential and safety profile for clinical applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a trusted partner in your research endeavors, we are committed to providing essential safety information that extends beyond the point of purchase. This document outlines the proper disposal procedures for Bombinin H-BO1, an antimicrobial peptide derived from the skin secretions of the toad Bombina orientalis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound and related peptides in the bombinin H family have demonstrated hemolytic activity, indicating the potential to lyse red blood cells.[1][2] This cytotoxic potential necessitates careful handling and disposal to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of bioactive and potentially hazardous peptides.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

Summary of this compound Properties

For a quick reference, the key properties of Bombinin H peptides are summarized in the table below.

PropertyDescription
Source Skin secretions of the Oriental fire-bellied toad, Bombina orientalis.
Primary Activity Antimicrobial.
Known Hazards Hemolytic activity: Capable of lysing red blood cells.[1][2] Related peptides (maximins) have shown toxicity in mice.[3]
Physical State Typically supplied as a lyophilized powder.
Solubility Soluble in water.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves chemical inactivation followed by disposal as biohazardous waste. This multi-step process ensures that the peptide's biological activity is neutralized before it enters the waste stream.

Experimental Protocol: Chemical Inactivation

This protocol is designed to denature the peptide, rendering it biologically inactive.

Materials:

  • 10% bleach solution (sodium hypochlorite) or a freshly prepared 1M sodium hydroxide (NaOH) solution.

  • Appropriate waste container labeled "Biohazardous Waste."

  • pH indicator strips.

Procedure:

  • Preparation of Inactivation Solution: Prepare a fresh 10% bleach solution or a 1M NaOH solution.

  • Inactivation of Liquid Waste:

    • For solutions containing this compound, add the inactivation solution to a final concentration of at least 10:1 (inactivation solution to peptide solution volume).

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete denaturation of the peptide.

    • If using NaOH, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid) before disposal. Verify the pH with indicator strips.

  • Inactivation of Solid Waste:

    • For vials containing residual lyophilized powder, dissolve the powder in a small amount of water or buffer.

    • Proceed with the liquid waste inactivation procedure described above.

  • Disposal of Contaminated Labware:

    • All labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be submerged in a 10% bleach solution for at least 30 minutes.

    • After decontamination, these items can be disposed of in the designated biohazardous waste stream.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_inactivation Chemical Inactivation cluster_neutralization Neutralization (if applicable) cluster_disposal Final Disposal prep Don Personal Protective Equipment (PPE) fume_hood Work in a Chemical Fume Hood liquid_waste Liquid Waste (Solutions containing this compound) inactivate_liquid Add 10% Bleach or 1M NaOH (10:1 ratio) Soak for 30 minutes liquid_waste->inactivate_liquid solid_waste Solid Waste (Vials, contaminated labware) dissolve_solid Dissolve residual powder in water/buffer solid_waste->dissolve_solid inactivate_solid Soak in 10% Bleach for 30 minutes solid_waste->inactivate_solid neutralize Neutralize to pH 6-8 (if NaOH was used) inactivate_liquid->neutralize dissolve_solid->inactivate_liquid biohazard_bag Dispose in Labeled Biohazardous Waste Container inactivate_solid->biohazard_bag neutralize->biohazard_bag

References

Essential Safety and Operational Guide for Handling Bombinin H-BO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Bombinin H-BO1, an antimicrobial peptide derived from the skin secretions of the toad Bombina orientalis. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.

Immediate Safety and Handling Precautions

This compound, like many bioactive peptides, requires careful handling to prevent contamination and potential biological effects. While specific toxicological data for this compound is limited, general precautions for handling research-grade peptides should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted for every experimental protocol involving this compound. The following table outlines the minimum recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesSingle-use, to be changed immediately upon contamination. Consider double-gloving for added protection.
Body Protection Laboratory coatTo be worn at all times within the laboratory.
Eye Protection Safety glasses with side shieldsMinimum requirement for all laboratory work.
Face Protection Face shieldRecommended when there is a risk of splashes or aerosols.
Respiratory Protection Dust mask or respiratorRecommended when handling the lyophilized powder to avoid inhalation.
Engineering Controls

Work with this compound, particularly when handling the lyophilized powder or preparing stock solutions, should be conducted in a well-ventilated area. A chemical fume hood or a biological safety cabinet is recommended to minimize inhalation exposure.

Logistical Information: Storage and Reconstitution

Proper storage and reconstitution are critical for maintaining the stability and activity of this compound.

Storage of Lyophilized Peptide
ConditionSpecificationRationale
Temperature -20°C or colder[1][2][3][4][5]Minimizes degradation and preserves peptide integrity over the long term.
Light Store in the dark[1][2][4]Protects light-sensitive amino acid residues from degradation.
Moisture Keep in a tightly sealed container in a desiccator[3]Peptides are often hygroscopic; moisture absorption can reduce stability.[1]

Note: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][2][5]

Reconstitution and Storage of Peptide Solutions
StepProcedure
Solvent Selection Use sterile, high-purity water or a buffer appropriate for your experiment. The choice of solvent may require some initial solubility testing with a small amount of the peptide.[2]
Reconstitution Process Gently agitate or sonicate to dissolve the peptide.[1] Avoid vigorous shaking, which can cause aggregation.
Storage of Solutions Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Solution Storage Temperature Store aliquots at -20°C or colder.[2]

Disposal Plan

All materials contaminated with this compound, including unused peptide, solutions, and disposable labware, should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste (unused lyophilized peptide, contaminated vials) Dispose of in a designated chemical waste container.
Liquid Waste (peptide solutions, contaminated buffers) Collect in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain.
Contaminated Labware (pipette tips, tubes) Dispose of in a biohazard or chemical waste container as per institutional guidelines.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols and Data

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various microorganisms. The minimum inhibitory concentration (MIC) is a key measure of its potency.

OrganismMIC (mg/L)MIC (µM)
Candida albicans256[6]
Staphylococcus aureus>161.1[7]
Escherichia coli>161.1[7]
Cytotoxicity Data

Studies on related bombinin peptides have indicated low cytotoxicity to mammalian cells, suggesting a degree of selectivity for microbial over host cells.[8] One study noted that bombinin H peptides exhibited higher cytotoxicity on human microvascular endothelial cells (HMEC-1) compared to BHL-bombinin.[9] Another study found that Bombinin H4 showed selective cytotoxicity towards non-small-cell lung carcinoma cell lines with low hemolytic activity.[10]

Visualizing this compound's Mechanism and Workflow

Antimicrobial Mechanism of Action

Bombinin peptides, like many antimicrobial peptides (AMPs), are thought to exert their effect by disrupting the integrity of the microbial cell membrane. Several models have been proposed to describe this interaction.

Antimicrobial_Peptide_Mechanisms cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_mechanisms Membrane Disruption Models peptide Cationic & Amphipathic Peptide membrane Anionic Phospholipid Bilayer peptide->membrane Electrostatic Attraction barrel Barrel-Stave Pore membrane->barrel Insertion & Pore Formation toroidal Toroidal Pore membrane->toroidal Lipid Reorganization carpet Carpet Model membrane->carpet Micellization cell_lysis Cell Lysis barrel->cell_lysis toroidal->cell_lysis carpet->cell_lysis Experimental_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation & Disposal storage_node Store Lyophilized Peptide (-20°C or colder, dark, dry) equilibration Equilibrate to Room Temp (in desiccator) storage_node->equilibration weighing Weigh Desired Amount (in fume hood/BSC) equilibration->weighing reconstitution Reconstitute in Sterile Solvent weighing->reconstitution aliquoting Aliquot into Single-Use Vials reconstitution->aliquoting exp_storage Store Aliquots (-20°C or colder) aliquoting->exp_storage experiment Perform Experiment exp_storage->experiment disposal Dispose of Waste (Chemical Waste Protocols) experiment->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.